UU-T02
描述
属性
IUPAC Name |
(4S)-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(5-chloro-1H-indol-2-yl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33ClN4O9/c1-47-33(46)25(10-11-29(40)41)37-32(45)27(17-30(42)43)38-31(44)26(13-18-6-7-19-4-2-3-5-20(19)12-18)36-28(39)16-23-15-21-14-22(34)8-9-24(21)35-23/h2-9,12,14-15,25-27,35H,10-11,13,16-17H2,1H3,(H,36,39)(H,37,45)(H,38,44)(H,40,41)(H,42,43)/t25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTICZUBRHDIMI-QKDODKLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC4=C(N3)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC4=C(N3)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33ClN4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Binding Affinity of UU-T02 to β-Catenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor UU-T02 to its target protein, β-catenin. The document details the quantitative binding parameters, the experimental methodologies used for their determination, and the relevant signaling pathway context.
Core Finding: Direct and Selective Binding
This compound is a novel small molecule designed to inhibit the protein-protein interaction between β-catenin and T-cell factor (TCF). This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. This compound directly binds to β-catenin, thereby preventing its association with TCF and subsequent activation of target gene transcription.
Quantitative Binding Affinity Data
The binding affinity of this compound to β-catenin has been characterized using multiple biophysical and biochemical assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Assay Method | Target Interaction | Reference |
| Dissociation Constant (KD) | 418 nM | Isothermal Titration Calorimetry (ITC) | Direct binding of this compound to β-catenin | [1] |
| Inhibition Constant (Ki) | 1.32 µM | Fluorescence Polarization (FP) Assay | Inhibition of β-catenin/TCF4 interaction | [1] |
| Inhibition Constant (Ki) | 1.36 µM | Fluorescence Polarization (FP) Assay | Inhibition of β-catenin/Tcf PPI | [2][3] |
| IC50 | 6.3 µM | Not Specified | Inhibition of β-catenin/Tcf4 interaction | [2] |
| Selectivity (IC50) | 175-fold vs. β-catenin/E-cadherin | Not Specified | This compound shows higher selectivity for the β-catenin/Tcf interaction over the β-catenin/E-cadherin interaction. | [1] |
| Selectivity (IC50) | 64-fold vs. β-catenin/APC | Not Specified | This compound demonstrates greater selectivity for the β-catenin/Tcf interaction compared to the β-catenin/APC interaction. | [1] |
Experimental Protocols
The determination of the binding affinity of this compound to β-catenin involved the following key experimental methodologies:
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes that occur upon the binding of a ligand (this compound) to a protein (β-catenin). This method allows for the determination of the dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
General Protocol:
-
A solution of β-catenin is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into a syringe.
-
The this compound solution is injected in small aliquots into the β-catenin solution.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters, including the KD.
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay used to measure the inhibition of a protein-protein interaction. In the context of this compound, this assay measures the displacement of a fluorescently labeled TCF peptide from β-catenin by the inhibitor.
General Protocol:
-
A fluorescently labeled TCF peptide is incubated with β-catenin, resulting in a high fluorescence polarization signal due to the large size of the complex.
-
Increasing concentrations of the inhibitor (this compound) are added to the mixture.
-
This compound competes with the fluorescently labeled TCF peptide for binding to β-catenin.
-
As the fluorescent peptide is displaced, its rotational motion increases, leading to a decrease in the fluorescence polarization signal.
-
The data are plotted as fluorescence polarization versus the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to displace 50% of the labeled peptide) is determined from the resulting curve, and this can be converted to a Ki value.
Signaling Pathway and Mechanism of Action
This compound acts as an inhibitor of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" (comprising APC, Axin, GSK3β, and CK1α) and subsequently targeted for proteasomal degradation.[4] Upon Wnt signaling, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus.[4] In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes involved in cell proliferation and survival.[1][4]
This compound disrupts this final step by binding directly to β-catenin and preventing its interaction with TCF4.[1] This leads to the downregulation of Wnt target gene expression and can inhibit the growth of Wnt-dependent cancer cells.[2]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Logical Workflow for Affinity Determination
The process of determining and characterizing the binding of this compound to β-catenin follows a logical progression from direct binding assessment to functional inhibition and selectivity profiling.
Caption: Workflow for determining the binding affinity and selectivity of this compound.
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
UU-T02 as a Chemical Probe for Tcf Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. A key event in canonical Wnt signaling is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (Tcf/Lef) family of transcription factors. This interaction drives the expression of target genes that promote tumorigenesis. Consequently, the β-catenin/Tcf protein-protein interaction (PPI) has emerged as a compelling target for therapeutic intervention.
UU-T02 is a potent and selective small-molecule inhibitor of the β-catenin/Tcf PPI.[1][2][3][4] Developed through a rational, peptidomimetic design strategy, this compound serves as a valuable chemical probe for studying the downstream effects of Wnt/β-catenin signaling and as a lead compound for the development of novel anticancer therapeutics.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions by directly binding to β-catenin and competitively inhibiting its interaction with Tcf4.[5][6] The binding site for Tcf on β-catenin significantly overlaps with the binding sites for other proteins, such as E-cadherin and adenomatous polyposis coli (APC).[6] A crucial aspect of this compound's design is its high selectivity for the β-catenin/Tcf4 interaction over other β-catenin PPIs.[5][6] This selectivity is achieved by targeting a binding area on the β-catenin/Tcf interface that is distinct from the interfaces of β-catenin with E-cadherin and APC.[5]
The binding of this compound to β-catenin has been characterized by isothermal titration calorimetry (ITC), which revealed a dissociation constant (KD) of 418 nM.[5] This direct binding disrupts the formation of the β-catenin/Tcf transcriptional complex, thereby inhibiting the expression of Wnt target genes and suppressing the growth of Wnt-dependent cancer cells.[1][7]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.
| Biochemical Assay | Parameter | Value (µM) | Target |
| Fluorescence Polarization (FP) | Ki | 1.32 - 1.4 | β-catenin/Tcf PPI |
| AlphaScreen | Ki | 1.3 | β-catenin/Tcf PPI |
| Isothermal Titration Calorimetry (ITC) | KD | 0.418 | Direct binding to β-catenin |
| Inhibitory Concentration (IC50) Values | ||
| Target Interaction | IC50 (µM) | Selectivity Fold (over β-catenin/Tcf4) |
| β-catenin/Tcf4 | 6.3 | 1 |
| β-catenin/E-cadherin | 680 | ~108 |
| β-catenin/APC-R3 | 210 | ~33 |
Note: The selectivity fold is calculated as the ratio of the IC50 for the off-target interaction to the IC50 for the on-target β-catenin/Tcf4 interaction.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches used for its characterization, the following diagrams are provided.
Figure 1: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. TOP/FOP Flash Luciferase Assay [bio-protocol.org]
- 2. Luciferase reporter assay [bio-protocol.org]
- 3. Fluorescence Polarization (FP) Binding Assays. [bio-protocol.org]
- 4. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOP Flash/FOP-Flash reporter assay [bio-protocol.org]
- 6. TOP/FOPFlash reporter assay [bio-protocol.org]
- 7. jcancer.org [jcancer.org]
Delving into the Core: A Technical Guide to UU-T02, a Selective Inhibitor of the Canonical Wnt Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UU-T02, a novel small-molecule inhibitor targeting the canonical Wnt signaling pathway. The aberrant activation of this pathway is a critical driver in numerous cancers, particularly colorectal cancer, making it a key target for therapeutic intervention. This compound demonstrates a promising mechanism of action by selectively disrupting the protein-protein interaction between β-catenin and T-cell factor 4 (Tcf4), a crucial downstream step in the Wnt cascade. This document outlines the quantitative data associated with this compound's activity, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Profile of this compound
This compound has been characterized through various biochemical and cell-based assays to determine its potency and selectivity. The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activities.
| Parameter | Value | Assay Method | Reference Protein Interaction |
| Ki | 1.36 µM | Fluorescence Polarization (FP) | β-catenin/Tcf |
| Ki | 1.4 µM | Fluorescence Polarization (FP) | β-catenin/Tcf PPI |
| Ki | 1.3 µM | AlphaScreen | β-catenin/Tcf PPI |
| KD | 418 nM | Isothermal Titration Calorimetry (ITC) | Direct binding to β-catenin |
Table 1: Binding Affinity of this compound. This table summarizes the dissociation and inhibition constants of this compound, indicating its strong affinity for the β-catenin/Tcf complex.[1][2][3]
| Interaction | IC50 | Selectivity Fold (vs. β-catenin/Tcf4) |
| β-catenin/Tcf4 | 6.3 µM | 1 |
| β-catenin/E-cadherin | 680 µM | ~108 |
| β-catenin/APC-R3 | 210 µM | ~33 |
Table 2: Inhibitory Concentration and Selectivity of this compound. This table highlights the concentration of this compound required to inhibit 50% of the specified protein-protein interactions and demonstrates its high selectivity for the β-catenin/Tcf4 interaction over other key β-catenin binding partners.[2] It is important to note that another source reports a 175- and 64-fold selectivity over β-catenin/E-cadherin and β-catenin/APC interactions, respectively.[1][3]
Mechanism of Action: Disrupting the β-catenin/Tcf4 Complex
The canonical Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[2][4] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to Tcf/LEF transcription factors, driving the expression of target genes such as c-myc and cyclin D1, which promote cell proliferation.[3][5]
Mutations in components of the destruction complex, such as APC, are common in cancers and lead to the constitutive stabilization of β-catenin and aberrant activation of Wnt signaling.[4] this compound directly targets the final step of this signaling cascade by binding to β-catenin and preventing its interaction with Tcf4.[1][3][5] This inhibitory action is independent of β-catenin degradation.[5]
The selectivity of this compound is attributed to its design, which targets a selective binding site on β-catenin that differentiates the β-catenin/Tcf interaction from the β-catenin/E-cadherin and β-catenin/APC interactions.[1][6][7]
Below is a diagram illustrating the canonical Wnt signaling pathway and the inhibitory role of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Fluorescence Polarization (FP) Assay for β-catenin/Tcf4 Interaction
This assay is used to determine the binding affinity of inhibitors to the β-catenin/Tcf4 complex in a high-throughput format.
Principle: A small fluorescently labeled peptide (tracer) derived from Tcf4 will have a low polarization value when rotating freely in solution. Upon binding to the much larger β-catenin protein, its rotation slows, resulting in a higher polarization value. An inhibitor that competes with the tracer for binding to β-catenin will displace the tracer, leading to a decrease in the polarization value.
Materials:
-
Recombinant human β-catenin protein
-
FITC-labeled Tcf4-derived peptide probe (e.g., residues 8-30)
-
This compound or other test compounds
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.01% Triton X-100
-
Black, U-bottom 96-well or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of 20 nM FITC-labeled Tcf4 probe and 500 nM β-catenin in the assay buffer.
-
Add serial dilutions of this compound or control compounds to the wells of the microplate.
-
Add the β-catenin/probe mixture to the wells containing the compounds. The final reaction volume is typically 100 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 24 hours) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software.
AlphaScreen Assay for Protein-Protein Interaction
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay used to measure protein-protein interactions.
Principle: Donor and acceptor beads are coated with molecules that will bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. Inhibitors of the protein-protein interaction will prevent this proximity and reduce the signal.
Materials:
-
Recombinant β-catenin and Tcf4 proteins with appropriate tags (e.g., GST-tag, His-tag)
-
Streptavidin-coated donor beads and anti-GST (or other tag) acceptor beads
-
This compound or other test compounds
-
Assay buffer
-
384-well microplates
-
Plate reader capable of AlphaScreen detection
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the tagged β-catenin and Tcf4 proteins to the wells.
-
Incubate to allow for protein-protein interaction.
-
Add the donor and acceptor beads.
-
Incubate in the dark to allow for bead-protein binding.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Analyze the data to determine the IC50 values of the inhibitor.
Co-immunoprecipitation (Co-IP) Assay
Co-IP is used to confirm the interaction between β-catenin and Tcf4 in a cellular context and to assess the ability of this compound to disrupt this interaction.
Principle: An antibody specific to a "bait" protein (e.g., β-catenin) is used to pull it out of a cell lysate. If a "prey" protein (e.g., Tcf4) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.
Materials:
-
Cells expressing β-catenin and Tcf4 (e.g., HEK293T)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against β-catenin (for immunoprecipitation)
-
Antibody against Tcf4 (for Western blotting)
-
Protein A/G-agarose or magnetic beads
-
This compound or vehicle control (DMSO)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture cells and treat with this compound or vehicle for a specified time.
-
Lyse the cells and collect the supernatant containing the protein lysate.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-β-catenin antibody.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-Tcf4 antibody to detect the co-immunoprecipitated Tcf4.
Luciferase Reporter Assay for Wnt Signaling Activity
This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which is a direct readout of canonical Wnt pathway activation.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of TCF/LEF responsive elements. When the Wnt pathway is active, β-catenin/TCF complexes bind to these elements and drive the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293 cells or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOP-Flash)
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Wnt3a conditioned media or other Wnt pathway activators
-
This compound or other test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid.
-
After transfection, treat the cells with Wnt3a to activate the pathway, in the presence of different concentrations of this compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the TCF/LEF-driven luciferase activity to the control luciferase activity to account for differences in transfection efficiency and cell number.
Cell Growth Inhibition Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines with aberrant Wnt signaling.
Materials:
-
Colorectal cancer cell lines with activated Wnt signaling (e.g., SW480, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Multi-well plates
-
A method for quantifying cell viability (e.g., MTT assay, CellTiter-Glo)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a chosen method.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against the Wnt signaling pathway. Its ability to selectively inhibit the β-catenin/Tcf4 interaction provides a clear mechanism for downregulating oncogenic signaling in cancers with aberrant Wnt activation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising therapeutic strategy. Further optimization of this compound to improve its cell permeability and in vivo efficacy is a logical next step in its development as a potential anti-cancer agent.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-dimensional structure of the armadillo repeat region of beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Tcf4 G13ANDE17 binding site to selectively disrupt β-catenin/T-cell factor protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Target Validation of UU-T02 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. A key downstream event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which drives the expression of oncogenes such as c-myc and cyclin D1. UU-T02 was developed as a small molecule inhibitor designed to disrupt this protein-protein interaction. This technical guide provides a comprehensive overview of the target validation of this compound, summarizing key biochemical data. Due to poor cell permeability limiting its direct cellular efficacy, this guide also presents data on its diethyl ester analog, UU-T03, as a proof-of-concept for the therapeutic potential of this chemical scaffold in cancer cell lines. Detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows are included to support further research and development in this area.
Introduction: The Wnt/β-catenin Pathway as a Therapeutic Target
The canonical Wnt/β-catenin signaling cascade is essential for embryonic development and adult tissue homeostasis.[1] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Upon Wnt ligand binding to its receptor complex, Frizzled/LRP5/6, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[2] In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes that promote cell proliferation, differentiation, and survival.[1]
Dysregulation of this pathway, often through mutations in core components like APC or β-catenin itself, leads to constitutive signaling and is a major driver of tumorigenesis in various cancers.[3] Therefore, inhibiting the interaction between β-catenin and TCF4 presents an attractive therapeutic strategy to selectively target cancer cells with aberrant Wnt signaling.
Biochemical Target Validation of this compound
This compound was designed to specifically inhibit the protein-protein interaction (PPI) between β-catenin and TCF4. Its efficacy and selectivity were determined through rigorous biochemical assays.
Binding Affinity and Selectivity
The binding affinity of this compound to β-catenin and its ability to disrupt the β-catenin/TCF4 complex were quantified using Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC). The results demonstrate that this compound is a potent inhibitor of the β-catenin/TCF4 interaction with high selectivity over other β-catenin binding partners.
| Parameter | Assay | Value | Selectivity vs. β-catenin/E-cadherin | Selectivity vs. β-catenin/APC |
| Ki | FP | 1.32 µM | 175-fold | 64-fold |
| KD | ITC | 418 nM | - | - |
Table 1: Biochemical data for this compound.
Experimental Protocols
This assay measures the disruption of the β-catenin/TCF4 interaction by a competitive inhibitor.
-
Reagents:
-
Purified recombinant human β-catenin protein.
-
A fluorescein-labeled peptide derived from the β-catenin binding domain of TCF4 (FITC-TCF4).
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
This compound at various concentrations.
-
-
Procedure:
-
In a 96-well black plate, add a constant concentration of β-catenin and FITC-TCF4 to each well.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-3 hours) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
The decrease in polarization, indicating the displacement of FITC-TCF4 from β-catenin, is plotted against the concentration of this compound.
-
The IC50 value is determined from the resulting dose-response curve, and the Ki is calculated using the Cheng-Prusoff equation.
-
ITC directly measures the heat change upon binding of two molecules, providing thermodynamic parameters of the interaction.
-
Instrumentation and Reagents:
-
Isothermal titration calorimeter.
-
Purified recombinant human β-catenin protein in the sample cell.
-
This compound solution in the injection syringe.
-
Dialysis buffer (e.g., PBS).
-
-
Procedure:
-
Dialyze both β-catenin and this compound against the same buffer to minimize heat of dilution effects.
-
Load the β-catenin solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the sample cell while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of this compound to β-catenin.
-
The resulting isotherm is fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Cellular Target Validation in Cancer Cell Lines
A significant challenge with this compound is its low cell-based activity, which is attributed to poor cell membrane permeability due to its two carboxylate groups. To overcome this limitation and validate the therapeutic potential of the chemical scaffold, a diethyl ester prodrug, UU-T03, was synthesized. Esterification of the carboxyl groups was designed to increase lipophilicity and facilitate passive diffusion across the cell membrane, with the expectation that intracellular esterases would cleave the ester groups to release the active form, this compound.
Inhibition of Wnt/β-catenin Signaling
UU-T03 demonstrated potent inhibitory activity in a cell-based luciferase reporter assay in colon cancer cell lines with hyperactive Wnt signaling.
| Compound | Assay | Cell Lines | Activity |
| UU-T03 | Luciferase Reporter | SW480, HT29, HCT116 | High inhibitory activity |
Table 2: Cellular activity of UU-T03.
Inhibition of Cancer Cell Growth
Consistent with its ability to inhibit Wnt signaling, UU-T03 also demonstrated significant growth inhibitory effects on colon cancer cell lines.
| Compound | Assay | Cell Lines | Activity |
| UU-T03 | Cell Growth Inhibition | SW480, HT29, HCT116 | High inhibitory activity |
Table 3: Anti-proliferative activity of UU-T03.
Experimental Protocols
This assay quantifies the transcriptional activity of the β-catenin/TCF complex.
-
Cell Culture and Transfection:
-
Culture colon cancer cell lines (e.g., SW480, HCT116) in appropriate media.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization of transfection efficiency).
-
-
Treatment and Lysis:
-
After transfection, treat the cells with various concentrations of UU-T03 or vehicle control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Measurement:
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., SW480, HT29, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of UU-T03 or a vehicle control.
-
Incubate for a desired period (e.g., 48-72 hours).
-
-
MTT Incubation and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow: TCF/LEF Luciferase Reporter Assay
Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.
Logical Relationship: Overcoming Permeability Barrier
Caption: Rationale for developing UU-T03 to improve cellular efficacy.
Conclusion
This compound is a potent and selective biochemical inhibitor of the β-catenin/TCF4 protein-protein interaction, a critical node in the oncogenic Wnt signaling pathway. While its therapeutic application in cellular models is hampered by poor membrane permeability, the successful development of its diethyl ester prodrug, UU-T03, validates the therapeutic potential of this chemical scaffold. UU-T03 effectively inhibits Wnt signaling and the growth of colon cancer cell lines, providing a strong proof-of-concept for the continued development of β-catenin/TCF4 interaction inhibitors. This technical guide provides the foundational data and methodologies to support further research into optimizing this class of compounds for clinical translation in Wnt-driven cancers. Future work should focus on developing analogs with improved pharmacokinetic and pharmacodynamic properties to fully exploit this promising therapeutic strategy.
References
Delving into the Downstream Effects of UU-T02 on Wnt Target Genes: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the downstream effects of UU-T02, a small-molecule inhibitor of the Wnt signaling pathway, on the expression of key Wnt target genes. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and developmental biology research.
Executive Summary
This compound is a potent and selective inhibitor of the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This interaction is the final and critical step in the canonical Wnt signaling pathway, which, when aberrantly activated, is a key driver in numerous cancers, including colorectal cancer. By disrupting the formation of the β-catenin/TCF complex, this compound effectively attenuates the transcription of a host of Wnt target genes responsible for cell proliferation, differentiation, and survival. This guide summarizes the available quantitative data on the inhibitory activity of this compound and its impact on downstream gene expression, provides detailed experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action of this compound
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt stimulation, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. There, it binds to TCF/LEF transcription factors, recruiting co-activators to initiate the transcription of target genes.
This compound directly interferes with this final transcriptional activation step. It was designed to selectively disrupt the interaction between β-catenin and TCF4, a ubiquitously expressed member of the TCF/LEF family.[1] This selective inhibition prevents the recruitment of the transcriptional machinery to the promoters of Wnt target genes, thereby suppressing their expression.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory constants and the observed downstream effects on Wnt target genes.
| Parameter | Value | Assay | Reference |
| Ki (β-catenin/TCF4) | 1.32 µM | Fluorescence Polarization | [1] |
| KD (this compound/β-catenin) | 418 nM | Isothermal Titration Calorimetry | [1] |
| Selectivity (vs. β-catenin/E-cadherin) | 175-fold | Fluorescence Polarization | [1] |
| Selectivity (vs. β-catenin/APC) | 64-fold | Fluorescence Polarization | [1] |
| Wnt Target Gene | Effect of this compound Derivative | Assay | Reference |
| Axin2 | Downregulation | Not Specified | [1] |
| Cyclin D1 | Downregulation | Not Specified | [1] |
| c-myc | Downregulation | Not Specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the downstream effects of this compound on Wnt target genes.
Fluorescence Polarization (FP) Assay for β-catenin/TCF4 Interaction
This assay quantitatively measures the ability of this compound to disrupt the interaction between β-catenin and a fluorescently labeled TCF4 peptide.
-
Materials:
-
Recombinant human β-catenin protein
-
Fluorescently labeled TCF4 peptide (e.g., FITC-TCF4)
-
This compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a solution of β-catenin and FITC-TCF4 in the assay buffer. The final concentrations should be optimized, but a starting point could be 20 nM β-catenin and 10 nM FITC-TCF4.
-
Serially dilute this compound in assay buffer to create a range of concentrations.
-
In the wells of the microplate, add the β-catenin/FITC-TCF4 solution.
-
Add the different concentrations of this compound to the respective wells. Include wells with no inhibitor (positive control for binding) and wells with only FITC-TCF4 (negative control).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
TCF/LEF Luciferase Reporter Assay (TOPFlash Assay)
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Materials:
-
A suitable cell line (e.g., HEK293T, SW480)
-
TOPFlash and FOPFlash reporter plasmids (FOPFlash serves as a negative control with mutated TCF/LEF binding sites)
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned media or recombinant Wnt3a (to activate the pathway)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with Wnt3a to activate the Wnt pathway, along with varying concentrations of this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly (TOPFlash) and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the untreated control.
-
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
This technique is used to quantify the mRNA levels of Wnt target genes.
-
Materials:
-
Colorectal cancer cell line with active Wnt signaling (e.g., DLD-1, SW480)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.
-
Western Blotting for Wnt Target Gene Protein Levels
This method is used to detect changes in the protein levels of Wnt target genes.
-
Materials:
-
Colorectal cancer cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against β-catenin, c-myc, Cyclin D1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as in the qRT-PCR protocol.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies.
-
Wash and incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. Its ability to selectively disrupt the β-catenin/TCF interaction leads to the downregulation of key oncogenic target genes. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and similar inhibitors. Further studies are warranted to elucidate the full spectrum of its downstream effects and to translate these preclinical findings into clinical applications.
References
Methodological & Application
Application Notes and Protocols for UU-T02 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UU-T02 is a small molecule inhibitor that selectively targets the protein-protein interaction between β-catenin and T-cell factor (TCF), a critical step in the canonical Wnt signaling pathway.[1][2][3] Dysregulation of the Wnt/β-catenin pathway is implicated in the development and progression of numerous cancers, including colorectal cancer.[2][4][5][6] this compound exerts its inhibitory effect by disrupting the formation of the β-catenin/TCF complex, thereby suppressing the transcription of Wnt target genes that drive cell proliferation.[1] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for in vitro cell culture experiments.
Mechanism of Action
This compound was designed to target the binding pockets on β-catenin, preventing its interaction with TCF4.[1] It has a reported Ki of 1.32 μM in fluorescence polarization assays and an IC50 of 6.3 μM for the β-catenin/Tcf4 interaction.[1][3] It is important to note that this compound has been observed to have low cell-based activity, which is attributed to poor cell membrane permeability.[1] Consequently, the optimal concentration for cell culture applications may be significantly higher than its biochemical inhibitory constants and is highly dependent on the cell line being investigated.
Wnt/β-Catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound. In the "ON" state (Wnt signal present), β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, leading to the expression of target genes involved in cell proliferation. This compound disrupts the interaction between β-catenin and TCF/LEF.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature. It is crucial to experimentally determine the optimal concentration for your specific cell line and experimental conditions.
| Parameter | Value | Reference |
| Target | β-catenin/TCF protein-protein interaction | [1][3] |
| Ki (Fluorescence Polarization) | 1.32 µM | [1] |
| IC50 (β-catenin/Tcf4) | 6.3 µM | [3] |
| IC50 (β-catenin/E-cadherin) | 680 µM | [3] |
| IC50 (β-catenin/APC) | 210 µM | [3] |
| Known Effect | Inhibits growth of colorectal cancer cells | [2][3] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the optimal concentration range of this compound for your cell line of interest using a colorimetric cell viability assay, such as the MTT or MTS assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Also include a set of wells with medium only to serve as a blank.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
The optimal concentration for further experiments should be a concentration that shows a significant biological effect (e.g., inhibition of proliferation) without causing excessive cell death (e.g., >80% viability).
-
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the optimal concentration of this compound.
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Wnt signaling and tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulation of β-catenin activity and function in cancer: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methods for Assessing UU-T02 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of established in vitro methodologies for evaluating the efficacy of UU-T02, a novel therapeutic agent. The protocols detailed herein are designed to guide researchers in generating robust and reproducible data for assessing the biological activity of this compound in a controlled laboratory setting. This document covers key assays for determining cytotoxicity, effects on cell signaling, and mechanisms of action, complete with data presentation guidelines and workflow visualizations.
Introduction to this compound
This compound is an investigational compound with a targeted mechanism of action. Understanding its effects at the cellular and molecular level is critical for its preclinical development. The following protocols are designed to elucidate the in vitro efficacy of this compound and provide insights into its therapeutic potential.
Core Efficacy Assessment Protocols
A multi-pronged approach is recommended to thoroughly assess the in vitro efficacy of this compound. This typically involves evaluating its impact on cell viability, proliferation, apoptosis, and specific molecular pathways.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effects of this compound on cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assays
To determine if this compound induces programmed cell death, apoptosis assays are essential.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Target cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant to include any floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Present the data in a table and/or bar graphs.
-
Logical Relationship: Apoptosis Staining
Caption: Interpretation of Annexin V and PI staining in flow cytometry.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins to understand how this compound affects cellular signaling pathways.
Protocol 3: Western Blot Analysis
-
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
Normalize the expression of the target protein to the loading control.
-
Present the data as fold changes relative to the vehicle control.
-
Signaling Pathway: Intrinsic Apoptosis
Caption: this compound's potential effect on the intrinsic apoptosis pathway.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| Cell Line A | e.g., Breast Cancer | Insert Value |
| Cell Line B | e.g., Lung Cancer | Insert Value |
| Cell Line C | e.g., Colon Cancer | Insert Value |
Table 2: Apoptosis Induction by this compound in Cell Line A (24h Treatment)
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | Insert Value | Insert Value | Insert Value |
| This compound | IC50 | Insert Value | Insert Value | Insert Value |
| This compound | 2x IC50 | Insert Value | Insert Value | Insert Value |
Table 3: Relative Protein Expression in Cell Line A after this compound Treatment (48h)
| Target Protein | Treatment (IC50) | Fold Change (vs. Vehicle) |
| Cleaved Caspase-3 | This compound | Insert Value |
| Cleaved PARP | This compound | Insert Value |
| Bcl-2 | This compound | Insert Value |
| Bax | This compound | Insert Value |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. Consistent application of these methods will yield high-quality, reproducible data essential for advancing the preclinical development of this compound. Researchers are encouraged to adapt these protocols as necessary for their specific cell models and experimental goals.
Application Notes and Protocols for In Vivo Studies of UU-T02
For Researchers, Scientists, and Drug Development Professionals
Introduction
UU-T02 is a potent and selective small-molecule inhibitor of the β-catenin/T-cell factor (TCF) protein-protein interaction, a critical node in the canonical Wnt signaling pathway.[1][2] Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, particularly colorectal cancer, making this compound a promising therapeutic candidate.[3][4] These application notes provide a comprehensive guide for the in vivo evaluation of this compound, outlining experimental designs for assessing its anti-tumor efficacy, pharmacokinetics, pharmacodynamics, and toxicity in preclinical models.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[5][6] In the absence of a Wnt ligand, a destruction complex, composed of Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[7] This keeps cytoplasmic β-catenin levels low. Upon Wnt binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inhibited.[8] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the expression of target genes such as c-myc, cyclin D1, and Axin2, which drive cell proliferation and tumor progression.[3][5] this compound directly inhibits the interaction between β-catenin and TCF, thereby preventing the transcription of these oncogenic target genes.[1][2]
Experimental Design Workflow
A structured in vivo experimental plan is crucial for the comprehensive evaluation of this compound. The following workflow outlines a logical progression from initial tolerability and pharmacokinetic/pharmacodynamic (PK/PD) assessments to a definitive efficacy study.
Protocols
Maximum Tolerated Dose (MTD) and Toxicity Study
Objective: To determine the MTD of this compound and assess its general toxicity profile in vivo.
Protocol:
-
Animal Model: Use healthy, 6-8 week old immunocompromised mice (e.g., NU/NU nude mice).
-
Group Allocation: Divide mice into groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Administer escalating doses of this compound to different groups. A starting dose can be extrapolated from in vitro IC50 values and data from similar compounds (e.g., 10, 25, 50, 100 mg/kg).
-
Administration: The route of administration (e.g., intraperitoneal (IP), oral (PO)) should be consistent with the intended clinical application. Administer daily for 14 days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.
-
The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
-
-
Necropsy: At the end of the study, euthanize all animals. Collect major organs (liver, kidney, spleen, lung, heart) for histopathological analysis.
| Parameter | Measurement | Frequency |
| Body Weight | Digital Scale | Daily |
| Clinical Observations | Visual Assessment | Twice Daily |
| Organ Weight | Digital Scale | At Necropsy |
| Histopathology | H&E Staining | At Necropsy |
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Model: Use healthy, 6-8 week old immunocompromised mice.
-
Group Allocation: Two main groups: Intravenous (IV) and the intended therapeutic route (e.g., PO or IP).
-
Dosing: Administer a single dose of this compound. The dose should be below the MTD.
-
Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[9]
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for non-IV routes) |
In Vivo Efficacy and Pharmacodynamic (PD) Study
Objective: To evaluate the anti-tumor efficacy of this compound in a colorectal cancer xenograft model and to confirm target engagement in vivo.
Protocol:
-
Cell Culture: Culture SW480 human colorectal adenocarcinoma cells under standard conditions. SW480 cells have a mutated APC gene, leading to constitutive Wnt pathway activation.[3]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 SW480 cells mixed with Matrigel (1:1) into the right flank of 6-8 week old female NU/NU nude mice.[1][10]
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements twice weekly. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).[1]
-
Treatment:
-
Treatment Group: Administer this compound at a dose determined from the MTD study (e.g., 50 mg/kg), daily via the chosen route.
-
Control Group: Administer the vehicle used to formulate this compound.
-
-
Efficacy Monitoring:
-
Measure tumor volume twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Measure body weight twice weekly to monitor toxicity.
-
-
Study Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³) or at the end of the study period (e.g., 21-28 days).
-
Tissue Collection:
-
Excise tumors, weigh them, and divide them for different analyses (formalin-fixation for IHC, snap-freezing in liquid nitrogen for qPCR).
-
Collect major organs for toxicity assessment.
-
| Efficacy Parameter | Measurement | Frequency |
| Tumor Volume | Caliper Measurement | Twice Weekly |
| Tumor Weight | Digital Scale | At Endpoint |
| Body Weight | Digital Scale | Twice Weekly |
| Tumor Growth Inhibition (TGI) | Calculated from Tumor Volumes | At Endpoint |
Pharmacodynamic (PD) Analysis Protocols
Objective: To visualize the effect of this compound on the subcellular localization of β-catenin in tumor tissue. Inhibition of the Wnt pathway is expected to decrease nuclear β-catenin.
Protocol:
-
Tissue Preparation: Fix tumor samples in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[11]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[11][12]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against β-catenin (e.g., Cell Signaling Technology #9562) overnight at 4°C.
-
Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody followed by a DAB substrate kit for colorimetric detection.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
Imaging and Analysis: Capture images using a light microscope. Assess the intensity and localization (nuclear vs. cytoplasmic/membranous) of β-catenin staining.
Objective: To quantify the effect of this compound on the expression of Wnt/β-catenin target genes in tumor tissue.
Protocol:
-
RNA Extraction: Extract total RNA from snap-frozen tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA, and primers for target genes and a housekeeping gene.
-
Target Genes:
-
AXIN2 (a robust and direct target of Wnt signaling)[13]
-
MYC (c-myc)
-
CCND1 (Cyclin D1)
-
Housekeeping gene (e.g., GAPDH, ACTB)
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment group to the vehicle control group.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| AXIN2 | CTCCCCACCTTGAATGAAGA | TGGCTGGTGCAAAGACATAG |
| MYC | GGCTCCTGGCAAAAGGTCA | CTGCGTAGTTGTGCTGATGT |
| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |
| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG |
| Note: Primer sequences should be validated for specificity and efficiency. |
By following these detailed application notes and protocols, researchers can effectively conduct a comprehensive in vivo evaluation of this compound, generating the critical data needed to advance its development as a potential anti-cancer therapeutic.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. SW480 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. SW480 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. reactionbiology.com [reactionbiology.com]
- 6. anygenes.com [anygenes.com]
- 7. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silibinin Suppresses Growth of Human Colorectal Carcinoma SW480 Cells in Culture and Xenograft through Down-regulation of β-Catenin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for UU-T02, a Selective β-Catenin/Tcf Interaction Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
UU-T02 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and T-cell factor/lymphoid enhancer-binding factor (Tcf/LEF) transcription factors.[1] This interaction is a critical downstream step in the canonical Wnt signaling pathway. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components like Adenomatous Polyposis Coli (APC) lead to the accumulation of nuclear β-catenin and subsequent oncogene transcription. By disrupting the β-catenin/Tcf complex, this compound effectively inhibits the transcription of Wnt target genes, leading to reduced cell proliferation in cancer cells with a hyperactive Wnt/β-catenin pathway.[2] These application notes provide purchasing information, key biological data, and detailed protocols for researchers utilizing this compound.
Supplier and Purchasing Information
This compound is available from several commercial suppliers for research purposes. The following table summarizes purchasing information from various vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-117233 | 99.63% | 10 mM x 1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
| MedKoo Biosciences | 555465 | >98% | Custom synthesis (Min. 1 gram) |
| ProbeChem | PC-47233 | --- | 5mg, 10mg, 50mg, 100mg |
| Forenap | --- | --- | 100mg |
Physicochemical and Biological Data
| Property | Value | Reference |
| CAS Number | 1500080-17-0 | --INVALID-LINK-- |
| Molecular Formula | C₃₃H₃₃ClN₄O₉ | --INVALID-LINK-- |
| Molecular Weight | 665.09 g/mol | --INVALID-LINK-- |
| Ki (β-catenin/Tcf PPI) | 1.36 µM | [2] |
| IC₅₀ (β-catenin/Tcf4) | 6.3 µM | [2] |
| IC₅₀ (β-catenin/E-cadherin) | 680 µM | [2] |
| IC₅₀ (β-catenin/APC) | 210 µM | [2] |
| Solubility | DMSO: 125 mg/mL (187.94 mM) | --INVALID-LINK-- |
| Storage | Powder: -20°C for 3 years. In solvent (-80°C): 6 months. | --INVALID-LINK-- |
Signaling Pathway
This compound targets the final transcriptional activation step in the canonical Wnt signaling pathway. The diagram below illustrates the mechanism of action of this compound.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, adapted from published research.
Fluorescence Polarization (FP) Competition Assay for β-Catenin/Tcf4 Interaction
This assay quantitatively measures the ability of this compound to disrupt the interaction between β-catenin and a fluorescently labeled Tcf4 peptide.
Caption: Workflow for the Fluorescence Polarization (FP) competition assay.
Materials:
-
Purified recombinant human β-catenin protein
-
Fluorescein-labeled Tcf4 peptide (e.g., 5-FAM-Ahx-GGEEHTDLDGW)
-
This compound
-
Assay Buffer: PBS, pH 7.4, containing 0.01% Triton X-100
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM). Perform a serial dilution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).
-
Dispense this compound: Add 10 µL of each this compound dilution to the wells of a 384-well plate. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.
-
Prepare protein-peptide mixture: In a separate tube, mix the β-catenin protein (final concentration ~500 nM) and the fluorescently labeled Tcf4 peptide (final concentration ~20 nM) in assay buffer. Incubate this mixture at room temperature for 30 minutes.
-
Add protein-peptide mixture to plate: Dispense 10 µL of the pre-incubated protein-peptide mixture to each well of the assay plate.
-
Incubate: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure Fluorescence Polarization: Read the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: The inhibitory concentration (IC₅₀) is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) for β-Catenin/Tcf4 Interaction
This bead-based assay provides a sensitive method to measure the disruption of the β-catenin/Tcf4 interaction in a high-throughput format.
Materials:
-
His-tagged recombinant human β-catenin
-
Biotinylated Tcf4 peptide
-
This compound
-
AlphaScreen™ Glutathione Donor Beads
-
Streptavidin-coated Acceptor Beads
-
AlphaScreen™ Assay Buffer
-
White, opaque 384-well assay plates
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare reagents: Dilute all proteins, peptides, and beads in AlphaScreen™ assay buffer.
-
Dispense this compound: Add serial dilutions of this compound in assay buffer to the wells of a 384-well plate.
-
Add β-catenin: Add His-tagged β-catenin to each well and incubate for 15 minutes at room temperature.
-
Add Tcf4 peptide: Add biotinylated Tcf4 peptide to each well and incubate for another 15 minutes at room temperature.
-
Add beads: In subdued light, add a mixture of Glutathione Donor Beads and Streptavidin-coated Acceptor Beads to each well.
-
Incubate: Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Read Signal: Measure the AlphaScreen™ signal on a compatible plate reader.
-
Data Analysis: A decrease in the AlphaScreen™ signal indicates inhibition of the β-catenin/Tcf4 interaction. Calculate the IC₅₀ value by plotting the signal against the logarithm of the inhibitor concentration.
Cell Viability/Proliferation Assay in Colorectal Cancer Cell Lines
This assay assesses the effect of this compound on the growth and viability of colorectal cancer cells that have a hyperactive Wnt/β-catenin signaling pathway.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, HCT116)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or white-walled cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Measure Viability:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions, and measure the luminescence.
-
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells. Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits cell growth by 50%.
Disclaimer
The information provided in these application notes is for research use only and is not intended for diagnostic or therapeutic purposes. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Users should consult the relevant scientific literature for a comprehensive understanding of the applications of this compound.
References
Application Notes and Protocols for UU-T02
A Selective Inhibitor of the β-Catenin/T-Cell Factor Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: UU-T02 is a potent and selective small-molecule inhibitor of the protein-protein interaction between β-catenin and T-cell factor (Tcf).[1][2][3][4] This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently hyperactivated in various cancers, including colorectal cancer.[1][2] this compound offers a valuable tool for studying the biological roles of Wnt/β-catenin signaling and for investigating its potential as a therapeutic target. These notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Notes |
| Binding Affinity (Ki) | 1.36 μM | For β-catenin/Tcf protein-protein interaction.[1][2] |
| IC50 Values | 6.3 μM (β-catenin/Tcf4) | Demonstrates potent inhibition of the target interaction.[1][2] |
| 680 μM (β-catenin/E-cadherin) | Shows high selectivity over the E-cadherin interaction.[1][2] | |
| 210 μM (β-catenin/APC-R3) | Shows high selectivity over the APC interaction.[1][2] | |
| Solubility | 125 mg/mL in DMSO (187.94 mM) | Requires sonication for complete dissolution.[1][2] |
| Molecular Weight | 665.09 g/mol | [2][3] |
| Molecular Formula | C33H33ClN4O9 | [2][3] |
Experimental Protocols
Protocol for Dissolving this compound
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-treatment of Vials: To minimize hydrolysis, ensure all vials and equipment are dry. If possible, use vials that have been baked to remove residual moisture.
-
Aliquot this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder to achieve the target concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO as calculated from the mass of this compound.
-
Initial Mixing: Briefly vortex the solution to ensure the powder is well-suspended in the DMSO.
-
Sonication: Place the vial in an ultrasonic bath. Sonicate the solution until the this compound is completely dissolved.[1][2] Visual inspection against a light source should show a clear solution with no visible particulates. The duration of sonication may vary but is typically a few minutes. Note: Avoid excessive heating of the sample during sonication.
-
Final Mixing and Aliquoting: After dissolution, vortex the solution gently one final time. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Protocol for Storing this compound
Storage of Solid Compound:
-
Long-term (months to years): Store the lyophilized powder at -20°C in a tightly sealed container, protected from light.[2][3]
-
Short-term (days to weeks): The solid can be stored at 4°C.[3]
Storage of Stock Solutions:
-
Long-term (up to 6 months): Store the DMSO stock solution at -80°C.[1]
-
Short-term (up to 1 month): For more frequent use, aliquots can be stored at -20°C.[1]
Important Considerations:
-
Hygroscopic Nature: DMSO is hygroscopic. Use freshly opened or properly stored anhydrous DMSO to prepare stock solutions.[1]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the compound. Aliquoting into single-use volumes is critical for maintaining the integrity of the stock solution.
-
Light Sensitivity: Protect both the solid compound and stock solutions from direct light.
Visualizations
Wnt/β-Catenin Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the Wnt/β-catenin pathway by this compound.
Experimental Workflow for this compound Stock Preparation and Use
Caption: Workflow for preparing and storing this compound stock solutions.
References
Troubleshooting & Optimization
improving UU-T02 cell permeability for better efficacy
Welcome to the technical support center for UU-T02, a potent inhibitor of the β-catenin/T-cell factor (Tcf) protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments and to provide guidance on improving the efficacy of this compound by enhancing its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small-molecule inhibitor of the protein-protein interaction between β-catenin and T-cell factor (Tcf).[1] This interaction is a critical step in the canonical Wnt signaling pathway, which is often dysregulated in various cancers. By disrupting the β-catenin/Tcf complex, this compound inhibits the transcription of Wnt target genes, leading to reduced growth of cancer cells dependent on this pathway.[1][2]
Q2: I am observing low efficacy of this compound in my cell-based assays compared to its reported biochemical potency. What could be the reason?
A2: A primary reason for the discrepancy between biochemical and cellular activity of this compound is its poor cell membrane permeability.[3] The presence of two carboxylate groups in its structure makes the molecule highly polar and negatively charged at physiological pH, which hinders its ability to cross the lipid bilayer of the cell membrane.[3]
Q3: How can I improve the cell permeability and efficacy of this compound?
A3: A common and effective strategy is to use a prodrug approach. Masking the polar carboxylate groups can significantly enhance cell permeability. A well-documented example is the use of a diethyl ester prodrug of this compound, known as UU-T03. In this form, the charged carboxyl groups are neutralized, making the molecule more lipophilic and better able to enter cells. Once inside the cell, endogenous esterases can cleave the ester groups to release the active this compound molecule.
Q4: Are there other strategies to improve the cellular uptake of small molecules like this compound?
A4: Yes, other strategies to enhance cell permeability for small molecules in general include:
-
Increasing Lipophilicity: Besides esterification, other chemical modifications that increase the overall lipid solubility of the molecule can be explored.
-
Formulation with Permeation Enhancers: Using formulation strategies that include cell-penetrating peptides or other excipients can facilitate cellular uptake.
-
Structural Modifications: In some cases, medicinal chemistry efforts can identify bioisosteres for the carboxylate groups that maintain binding affinity but have better permeability characteristics.
Q5: What cell lines are appropriate for testing the efficacy of this compound and its analogs?
A5: Cell lines with a constitutively active Wnt/β-catenin signaling pathway are ideal. Examples include colorectal cancer cell lines such as SW480, HCT116, and HT29. These cells often have mutations in components of the Wnt pathway (e.g., APC or β-catenin) that lead to the accumulation of nuclear β-catenin and dependence on its interaction with Tcf for proliferation.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
dot
Caption: Troubleshooting workflow for low this compound efficacy.
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of Wnt signaling reporter activity (e.g., TOPFlash assay) with this compound. | Poor cell permeability of this compound. | 1. Use UU-T03: Synthesize or procure the diethyl ester prodrug of this compound (UU-T03). The ester groups will mask the charged carboxylates, facilitating passive diffusion across the cell membrane. Intracellular esterases will convert UU-T03 back to the active this compound. 2. Increase Incubation Time: A longer incubation period might allow for more accumulation of this compound inside the cells. 3. Optimize Concentration: Titrate this compound to higher concentrations, but be mindful of potential off-target effects and solubility limits. |
| This compound shows good activity in biochemical assays (e.g., AlphaScreen, FP) but weak activity in cell viability assays (e.g., MTT, MTS). | Limited intracellular concentration of this compound. | 1. Switch to UU-T03: This is the most direct approach to increase the intracellular concentration of the active compound. 2. Permeability Assessment: Perform a cell permeability assay (e.g., PAMPA or Caco-2) to quantify the permeability of this compound and confirm that UU-T03 has a higher apparent permeability coefficient (Papp). |
| Uncertain if the compound is reaching and engaging the intracellular target. | Insufficient intracellular concentration or compound instability. | Co-Immunoprecipitation (Co-IP): Treat Wnt-active cancer cells (e.g., SW480) with this compound or UU-T03. Perform Co-IP with an antibody against β-catenin and immunoblot for Tcf4 (or vice-versa). A successful inhibitor will disrupt this interaction, leading to a reduced amount of the co-precipitated protein compared to the vehicle control. |
| High variability in experimental results. | Compound precipitation, degradation, or inconsistent cell health. | 1. Check Solubility: Ensure this compound or UU-T03 is fully dissolved in the stock solution (e.g., DMSO) and doesn't precipitate in the culture medium. 2. Fresh Preparations: Prepare fresh dilutions of the compound for each experiment. 3. Monitor Cell Health: Regularly check the morphology and viability of your cell lines. |
Data Presentation
| Compound | Structure | Biochemical Activity (Ki for β-catenin/Tcf PPI) | Cell-Based Activity (IC50) | Cell Permeability |
| This compound | Contains two free carboxylate groups | 1.36 µM[1] | Low activity reported due to poor permeability[3] | Poor |
| UU-T03 | Diethyl ester of this compound | Not directly applicable (prodrug) | High activity in cell-based luciferase reporter and cell growth assays | Significantly Improved |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive membrane permeability.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Methodology:
-
Cell Treatment and Lysis:
-
Culture SW480 cells to ~80-90% confluency.
-
Treat cells with vehicle (DMSO), this compound, or UU-T03 at the desired concentration and for the appropriate time.
-
Wash cells with cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with a non-specific IgG and Protein A/G beads to reduce background.
-
Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-β-catenin) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody against the "prey" protein (e.g., anti-Tcf4). A decrease in the Tcf4 band in the this compound/UU-T03 treated samples compared to the vehicle control indicates disruption of the β-catenin/Tcf4 interaction.
-
Cell Viability Assay (MTS/WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound or UU-T03.
Methodology:
-
Cell Seeding: Seed a Wnt-dependent cancer cell line (e.g., HCT116, SW480) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or UU-T03. Include wells with vehicle control (e.g., DMSO) and wells with media only (for background).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and expected compound effect (e.g., 48-72 hours).
-
Reagent Addition: Add MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. The viable cells will convert the tetrazolium salt into a colored formazan product.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, ~450 nm for WST-1) using a microplate reader. After subtracting the background, calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
References
Technical Support Center: Overcoming Low Cell-Based Activity of UU-T02
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UU-T02, a small-molecule inhibitor of the β-catenin/T-cell factor (Tcf) protein-protein interaction. The primary challenge with this compound is its low activity in cell-based assays, which can hinder the translation of its biochemical potency into cellular effects. This guide offers insights and practical solutions to address this issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and T-cell factor (Tcf).[1] This interaction is a critical step in the canonical Wnt signaling pathway, which is often hyperactivated in various cancers, particularly colorectal cancer.[1][2] By disrupting the β-catenin/Tcf complex, this compound inhibits the transcription of Wnt target genes, leading to reduced cancer cell growth.
Q2: Why am I observing low or no activity with this compound in my cell-based assays?
A2: The primary reason for the low cell-based activity of this compound is its poor cell membrane permeability. This is attributed to the presence of two carboxylate groups in its structure, which are negatively charged at physiological pH and hinder its ability to cross the lipid bilayer of the cell membrane.[3]
Q3: How can I overcome the low cell-based activity of this compound?
A3: The most effective strategy is to use a more cell-permeable analog of this compound. UU-T03, the diethyl ester of this compound, has been developed for this purpose. The ester groups mask the charged carboxylates, increasing the molecule's lipophilicity and facilitating its passive diffusion across the cell membrane. Once inside the cell, endogenous esterases are expected to cleave the ester groups, releasing the active form, this compound. UU-T03 has demonstrated high inhibitory activities in cell-based luciferase reporter assays and cell growth inhibition assays in various colon cancer cell lines.[4]
Q4: Where can I find data on the activity of this compound and its analogs?
A4: Biochemical and cell-based activity data for this compound and related compounds can be found in the primary literature. A summary of available quantitative data is provided in the tables below.
Quantitative Data Summary
Table 1: Biochemical Activity of this compound
| Target Interaction | Assay Type | Ki (µM) | IC50 (µM) | Selectivity vs. β-catenin/Tcf4 | Reference |
| β-catenin/Tcf PPI | Fluorescence Polarization (FP) | 1.36 | - | - | [1] |
| β-catenin/Tcf4 | - | - | 6.3 | 1-fold | [1] |
| β-catenin/E-cadherin | - | - | 680 | 108-fold | [1] |
| β-catenin/APC-R3 | - | - | 210 | 33-fold | [1] |
Table 2: Cell-Based Activity of a this compound Analog (β-catenin-IN-37)
| Cell Line | Assay Type | IC50 (µM) | Reference |
| SW480 (colorectal cancer) | Growth Inhibition | 20 | [5] |
| HCT116 (colorectal cancer) | Growth Inhibition | 31 | [5] |
Note: Specific IC50 values for UU-T03 in cell-based assays were not publicly available in the searched literature, but it is reported to have high activity in SW480, HT29, and HCT116 colon cancer cell lines.[4] The data for β-catenin-IN-37, a structurally related inhibitor, is provided for reference.
Troubleshooting Guide
Issue: Low to no inhibition of Wnt signaling in a luciferase reporter assay with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor cell permeability of this compound | 1. Switch to the diethyl ester prodrug, UU-T03, which exhibits enhanced cell permeability. 2. If this compound must be used, consider optimizing assay conditions such as increasing incubation time or compound concentration, though this may increase the risk of off-target effects. | Increased inhibition of TCF/LEF luciferase reporter activity. |
| Suboptimal assay conditions | 1. Ensure the reporter construct (e.g., TOPflash/FOPflash) is responsive to Wnt pathway activation in your chosen cell line. 2. Optimize the concentration of the Wnt pathway activator (e.g., Wnt3a conditioned media, LiCl, or GSK3β inhibitor). 3. Verify the transfection efficiency of your reporter plasmids. | A clear and reproducible window between activated (TOPflash) and control (FOPflash) reporter activity. |
| Compound solubility and stability | 1. Prepare fresh stock solutions of this compound or UU-T03 in an appropriate solvent like DMSO. 2. Ensure the final concentration of the solvent in the cell culture media is non-toxic to the cells (typically <0.5%). 3. Visually inspect the media for any precipitation of the compound. | The compound is fully dissolved and stable throughout the experiment. |
Issue: Lack of effect on cell viability or growth with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient intracellular concentration | 1. Use the cell-permeable analog, UU-T03. 2. Increase the treatment duration to allow for sufficient accumulation of the active compound within the cells. | A dose-dependent decrease in cell viability or proliferation in Wnt-dependent cancer cell lines. |
| Cell line is not dependent on Wnt signaling | 1. Confirm that your cell line has an active canonical Wnt signaling pathway (e.g., due to APC or β-catenin mutations). Colorectal cancer cell lines like SW480, HT29, and HCT116 are known to be Wnt-dependent. | The inhibitor should selectively affect the growth of Wnt-dependent cancer cells over non-dependent lines. |
| Incorrect assay for measuring viability | 1. Use a validated cell viability assay such as MTT, MTS, or a real-time glo assay. 2. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. | A reliable and reproducible measurement of cell viability. |
Experimental Protocols & Methodologies
Wnt/β-catenin Signaling Luciferase Reporter Assay (TOPflash/FOPflash)
This assay is a standard method to quantify the transcriptional activity of the canonical Wnt pathway.
Principle: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a control plasmid with mutated TCF/LEF binding sites (FOPflash). A second plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency. An increase in the TOP/FOPflash ratio indicates activation of Wnt signaling.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, SW480, HT29, or HCT116) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPflash or FOPflash plasmids along with a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of UU-T03 (or this compound as a control) or vehicle (DMSO).
-
Wnt Pathway Activation: If the cell line does not have a constitutively active Wnt pathway, stimulate the cells with a Wnt agonist (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021) a few hours after adding the inhibitor.
-
Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the TOP/FOP ratio to determine the specific inhibition of Wnt signaling.
Cell Growth/Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess the effect of a compound on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW480, HT29, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of UU-T03 or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting the low cell-based activity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Selective Small-Molecule Inhibitors for the β-Catenin/T-Cell Factor Protein-Protein Interaction through the Optimization of the Acyl Hydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
UU-T02 solubility issues and solutions
Welcome to the technical support center for UU-T02, a potent and selective small-molecule inhibitor of the β-Catenin/T-cell factor (β-catenin/Tcf) protein-protein interaction. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the handling and solubility of this compound in a question-and-answer format.
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound has a reported solubility of 125 mg/mL (187.94 mM) in DMSO, though achieving this concentration may require ultrasonication.[1][3] It is also noted that hygroscopic DMSO can significantly impact solubility, so using a fresh, newly opened bottle of anhydrous DMSO is recommended.[3]
Q2: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Serial Dilution in DMSO: Before adding this compound to your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final desired concentration. Then, add this more diluted DMSO solution to your aqueous buffer or media. This gradual dilution can help prevent the compound from crashing out of solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but it is always crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use of Solubilizing Agents: Consider incorporating a solubilizing agent in your aqueous buffer or cell culture medium.
-
Surfactants: Non-ionic surfactants like Tween 20 or Pluronic F-68 (also known as Poloxamer 188) can be used at low, non-toxic concentrations (e.g., 0.01-0.1%) to improve the solubility of hydrophobic compounds in cell-based assays.
-
Cyclodextrins: Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5][6] You can prepare a stock solution of the cyclodextrin in your aqueous buffer and then add the this compound DMSO stock to this solution.
-
Q3: What is the underlying reason for this compound's poor solubility in aqueous solutions?
A3: this compound exhibits low cell-based activity, which is likely due to its poor cell membrane permeability. This is attributed to the presence of two carboxylate groups in its structure.[4][7] These charged groups can limit its ability to passively diffuse across the lipid bilayer of cell membranes and also contribute to its poor solubility in aqueous environments, especially at certain pH values.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol may be used for initial solubilization. However, the solubility of this compound in these alternative solvents is not as well-documented. If you must avoid DMSO, it is recommended to test the solubility of a small amount of this compound in your chosen solvent before preparing a large stock solution. Always ensure the final concentration of any organic solvent is compatible with your experimental system and include appropriate vehicle controls.
Q5: How should I prepare my stock solutions of this compound?
A5: Based on the molecular weight of this compound (665.09 g/mol ), you can prepare stock solutions in DMSO as follows. Note that ultrasonication may be required to fully dissolve the compound at higher concentrations.[1][3]
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 10 mM | 1 mg | 150.4 µL |
| 10 mM | 5 mg | 751.8 µL |
| 10 mM | 10 mg | 1.504 mL |
| 50 mM | 5 mg | 150.4 µL |
| 50 mM | 10 mg | 300.7 µL |
| 100 mM | 10 mg | 150.4 µL |
Q6: How should I store my this compound stock solutions?
A6: Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, with a focus on addressing solubility challenges.
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes the preparation of this compound working solutions for treating colorectal cancer cells in culture.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out 1 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 150.4 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
-
Prepare Intermediate Dilutions in DMSO:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).
-
-
Prepare Final Working Solutions in Cell Culture Medium:
-
Warm the complete cell culture medium to 37°C.
-
To prepare the final working solutions, add a small volume of the appropriate intermediate DMSO dilution to the pre-warmed cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 1 mM intermediate dilution to 99 µL of cell culture medium.
-
Immediately vortex the working solution gently to ensure rapid and even dispersion. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider using a solubilizing agent as described in the FAQs.
-
-
Cell Treatment:
-
Remove the old medium from your cultured cells.
-
Add the freshly prepared this compound working solutions to the cells.
-
Include a vehicle control group treated with the same final concentration of DMSO in the cell culture medium.
-
Incubate the cells for the desired duration of the experiment.
-
Protocol 2: In Vitro β-catenin/Tcf4 Interaction Assay (Fluorescence Polarization)
This protocol outlines a general procedure for a fluorescence polarization (FP) assay to measure the inhibition of the β-catenin/Tcf4 interaction by this compound.
Materials:
-
Recombinant human β-catenin protein
-
Fluorescently labeled Tcf4 peptide
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween 20)
-
This compound stock solution in DMSO
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant β-catenin and fluorescently labeled Tcf4 peptide to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through optimization experiments.
-
Prepare a serial dilution of the this compound DMSO stock solution in assay buffer. It is crucial to ensure that the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects the assay signal (typically ≤ 1%).
-
-
Assay Setup:
-
In a 384-well plate, add the diluted this compound solutions to the appropriate wells.
-
Include control wells:
-
No inhibitor control: Contains assay buffer with DMSO instead of this compound.
-
No protein control: Contains only the fluorescently labeled Tcf4 peptide in assay buffer to determine the baseline fluorescence polarization.
-
-
Add the diluted β-catenin protein to all wells except the "no protein control" wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for protein-inhibitor binding.
-
-
Initiate the Reaction:
-
Add the fluorescently labeled Tcf4 peptide to all wells to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor control".
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating the efficacy of this compound in cancer cells.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. alzet.com [alzet.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of UU-T02 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of UU-T02 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2] This interaction is a critical downstream step in the canonical Wnt signaling pathway. By disrupting the β-catenin/TCF4 complex, this compound prevents the transcription of Wnt target genes, many of which are implicated in cancer cell proliferation and survival.[1][2]
Q2: How selective is this compound for the β-catenin/Tcf4 interaction?
A2: this compound exhibits significant selectivity for the β-catenin/Tcf4 interaction over other β-catenin binding partners. This selectivity is crucial for minimizing off-target effects related to other essential cellular functions of β-catenin. For instance, β-catenin's interaction with E-cadherin is vital for cell-cell adhesion, and its interaction with the adenomatous polyposis coli (APC) protein is key to its degradation.[2][3]
Q3: What are the known off-target effects of this compound?
Q4: My cells are not responding to this compound treatment. What could be the issue?
A4: A common issue with this compound is its low cell membrane permeability due to the presence of two carboxylate groups.[3] If you are observing a lack of a dose-dependent effect in your cell-based assays, this is a likely cause.
Troubleshooting Guides
Issue 1: Low or No In-Cellular Activity of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Consider using the diethyl ester prodrug of this compound, known as UU-T03 . UU-T03 is more cell-permeable and is hydrolyzed intracellularly to the active this compound.[1] | Increased intracellular concentration of the active compound, leading to a measurable biological effect. |
| Incorrect Compound Concentration | Perform a dose-response curve starting from a low micromolar range up to 50-100 µM to determine the optimal concentration for your specific cell line and assay. | Identification of the effective concentration range for this compound in your experimental system. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | Consistent and reproducible experimental results. |
| Cell Line Insensitivity | Confirm that your cell line has an active canonical Wnt signaling pathway. This can be verified by assessing the expression of Wnt target genes like AXIN2 or c-MYC via qPCR or by using a TOPflash reporter assay as a positive control. | Verification that the cellular context is appropriate for studying the effects of a Wnt pathway inhibitor. |
Issue 2: Inconsistent or Unexpected Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | To confirm that the observed phenotype is due to the inhibition of the Wnt pathway, perform a rescue experiment. For example, transfect cells with a constitutively active form of TCF4 that does not require β-catenin for its activity. | If the phenotype is rescued, it suggests the effect of this compound is on-target. If not, off-target effects may be involved. |
| Experimental Variability | Standardize all experimental conditions, including cell seeding density, treatment duration, and reagent concentrations. Include appropriate positive and negative controls in every experiment. | Reduced variability and increased confidence in the experimental findings. |
| Data Interpretation | Compare your results with published data for this compound or other β-catenin/TCF inhibitors. Consult with colleagues or experts in the Wnt signaling field. | A clearer understanding of your results in the context of existing knowledge. |
Quantitative Data Summary
The following table summarizes the reported binding affinities and inhibitory concentrations of this compound.
| Assay Type | Target Interaction | Value | Reference |
| Fluorescence Polarization (FP) | β-catenin/Tcf4 | Ki = 1.36 µM | [2] |
| AlphaScreen | β-catenin/Tcf4 | IC50 = 6.3 µM | [2] |
| Biochemical Assay | β-catenin/E-cadherin | IC50 = 680 µM | [2] |
| Biochemical Assay | β-catenin/APC | IC50 = 210 µM | [2] |
Experimental Protocols
1. TOPflash/FOPflash Luciferase Reporter Assay
This assay is used to measure the activity of the canonical Wnt signaling pathway. TOPflash contains TCF/LEF binding sites upstream of a luciferase reporter gene, while FOPflash contains mutated, non-functional binding sites and serves as a negative control.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound or UU-T03
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) as a positive control for pathway activation
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using your preferred transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the media with fresh media containing either vehicle (e.g., DMSO), this compound/UU-T03 at various concentrations, or a positive control inhibitor.
-
To activate the Wnt pathway, treat the cells with Wnt3a conditioned media or a GSK3β inhibitor.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the TOP/FOP ratio for each condition and normalize to the vehicle control.
-
2. Co-Immunoprecipitation (Co-IP) of β-catenin and TCF4
This protocol is designed to assess the effect of this compound on the interaction between endogenous β-catenin and TCF4.
-
Materials:
-
Colorectal cancer cell line with active Wnt signaling (e.g., HCT116, SW480)
-
This compound or UU-T03
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against β-catenin or TCF4 for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies against β-catenin and TCF4 for Western blotting
-
SDS-PAGE and Western blotting equipment
-
-
Protocol:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with this compound/UU-T03 or vehicle for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against β-catenin and TCF4.
-
Visualizations
Caption: Canonical Wnt Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for a this compound Study.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
optimizing UU-T02 incubation time for maximum inhibition
Welcome to the technical support center for UU-T02, a potent and selective small-molecule inhibitor of the β-Catenin/T-cell factor (Tcf) protein-protein interaction. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor that selectively targets the protein-protein interaction between β-catenin and T-cell factor (Tcf).[1] This interaction is a critical downstream step in the canonical Wnt signaling pathway. By disrupting the formation of the β-catenin/Tcf complex, this compound prevents the transcription of Wnt target genes, which are often implicated in cancer cell growth and proliferation.[2][3]
Q2: What is the target selectivity of this compound?
This compound exhibits high selectivity for the β-catenin/Tcf4 interaction over other protein-protein interactions involving β-catenin. This selectivity is crucial for minimizing off-target effects.
| Target Interaction | K_i_ (μM) | IC_50_ (μM) |
| β-catenin/Tcf PPI | 1.36 | - |
| β-catenin/Tcf4 | - | 6.3 |
| β-catenin/E-cadherin | - | 680 |
| β-catenin/APC-R3 | - | 210 |
| Data compiled from MedChemExpress.[1] |
Q3: What are the known limitations of this compound in cell-based assays?
Published research suggests that this compound can exhibit low activity in cell-based experiments.[4] This is likely due to poor cell membrane permeability, a characteristic that should be considered when designing and interpreting cellular assays.[4]
Q4: How should I store this compound?
For long-term storage, it is recommended to store a stock solution of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1]
Troubleshooting Guide
Issue 1: Low or no inhibitory effect observed in cell-based assays.
-
Possible Cause 1: Insufficient Incubation Time. The optimal incubation time for this compound can vary significantly depending on the cell type, the specific assay, and the biological question being addressed. Short incubation times may not be sufficient to observe a significant inhibitory effect.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation period. Based on literature for other Wnt pathway inhibitors, consider testing a range of time points from 6 hours to 72 hours or longer. For example, effects on β-catenin levels can sometimes be observed within hours, while effects on cell proliferation or reporter gene expression may require 24 to 72 hours.[5][6]
-
-
Possible Cause 2: Poor Cell Permeability. As noted in the FAQs, this compound has known issues with cell permeability which can lead to low intracellular concentrations.[4]
-
Recommendation: If optimizing incubation time and concentration does not yield the desired effect, consider using a cell line with higher membrane permeability or exploring formulation strategies to enhance compound uptake. Alternatively, for mechanistic studies, consider using cell-free biochemical assays where permeability is not a factor.
-
-
Possible Cause 3: Compound Degradation. The stability of this compound in your specific cell culture medium and conditions may be a factor, especially for long-term incubations.
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across wells can lead to significant variations in the measured response.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell dispensing.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth.
-
Recommendation: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile media or PBS.
-
Experimental Protocols
Protocol 1: General Workflow for Optimizing this compound Incubation Time
This protocol outlines a general approach to determine the optimal incubation time for this compound in a cell-based assay, such as a luciferase reporter assay.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Time-Course Treatment: Treat the cells with a range of this compound concentrations. For each concentration, set up parallel wells that will be harvested at different time points (e.g., 6h, 12h, 24h, 48h, 72h). Include a vehicle control (e.g., DMSO) for each time point.
-
Assay Endpoint: At each designated time point, perform the assay readout (e.g., measure luciferase activity, assess cell viability, or analyze protein expression).
-
Data Analysis: Plot the inhibitory response as a function of both concentration and incubation time. This will allow you to identify the time point at which the maximum inhibition is achieved for a given concentration.
Protocol 2: Luciferase Reporter Assay for Wnt Pathway Activity
This assay is commonly used to measure the transcriptional activity of the β-catenin/Tcf complex.
-
Cell Line: Use a cell line stably or transiently transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., TOPFlash).
-
Treatment: Seed the reporter cell line and treat with this compound at various concentrations for the optimized incubation time determined from Protocol 1. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to stimulate the pathway and a negative control (vehicle).
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
-
Normalization: If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
IC_50_ Determination: Calculate the IC_50_ value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting inconsistent results with UU-T02 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing UU-T02, a small-molecule inhibitor of the β-catenin/T-cell factor (TCF) protein-protein interaction in the Wnt signaling pathway.
Troubleshooting Guide: Inconsistent Results with this compound
Inconsistent results during experimentation with this compound can arise from a variety of factors, ranging from the inherent properties of the compound to specific experimental techniques. This guide provides a structured approach to identifying and resolving common issues.
Data Summary: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Troubleshooting Steps |
| Low or No Apparent Efficacy in Cell-Based Assays | Poor Cell Permeability of this compound: this compound is known to have low cell membrane permeability due to its two carboxylate groups, which can result in low intracellular concentrations.[1] | - Increase Incubation Time: Allow for longer exposure of cells to this compound to facilitate gradual accumulation within the cells. - Optimize Compound Concentration: Perform a dose-response curve with a wider range of concentrations to identify an effective concentration for your specific cell line. - Use a More Permeable Analog: Consider using a derivative or a different inhibitor of the β-catenin/TCF interaction with improved cell permeability if available. |
| Cell Line Insensitivity: The cell line used may not have a constitutively active Wnt pathway, or it may have mutations downstream of the β-catenin/TCF interaction. | - Confirm Wnt Pathway Activation: Use a luciferase reporter assay (e.g., TOP/FOPflash) to confirm active Wnt signaling in your cell line. - Cell Line Characterization: Ensure your cell line is appropriate for studying Wnt pathway inhibition. Cell lines with mutations in APC or β-catenin are often sensitive to Wnt inhibitors. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in assay readouts. | - Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to prevent cell clumping. - Use a Repeater Pipette: For multi-well plates, a repeater pipette can improve consistency in the volume of cell suspension dispensed into each well. |
| Edge Effects in Multi-Well Plates: Wells on the perimeter of a plate are more prone to evaporation, leading to changes in media concentration. | - Avoid Using Outer Wells: If possible, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. | |
| Inconsistent Drug Dilution and Addition: Errors in preparing serial dilutions or adding the compound to the wells can introduce variability. | - Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment. - Careful Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent addition of the compound to each well. | |
| Unexpected Off-Target Effects | Compound Specificity: While this compound is designed to be selective, off-target effects can occur, especially at higher concentrations. | - Perform Dose-Response Analysis: Carefully evaluate the dose-response curve to identify a concentration that inhibits the target without causing widespread toxicity. - Include Multiple Control Groups: Use vehicle-only controls and, if possible, a negative control compound with a similar chemical structure but no activity against the Wnt pathway. |
| Cellular Stress Response: High concentrations of any compound can induce a general stress response in cells, leading to changes that are not specific to Wnt pathway inhibition. | - Monitor Cell Morphology: Visually inspect cells for signs of stress or toxicity, such as rounding, detachment, or blebbing. - Use Lower, Non-toxic Concentrations: Determine the maximum non-toxic concentration of this compound for your cell line. | |
| Difficulty Reproducing Published Results | Differences in Experimental Conditions: Minor variations in cell line passage number, serum concentration, or incubation times can significantly impact results. | - Standardize Protocols: Adhere strictly to a detailed, standardized protocol for all experiments. - Source of Reagents: Use reagents from the same supplier and lot number whenever possible to minimize variability. |
| Tumor Heterogeneity: In the context of targeted therapies, the inherent genetic and phenotypic diversity within a tumor can lead to varied responses.[2][3] | - Use Well-Characterized Cell Lines: Whenever possible, use cell lines with a known and stable genetic background. - Consider 3D Culture Models: Organoids or spheroids may better recapitulate the heterogeneity of in vivo tumors compared to 2D cell culture. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of Wnt inhibitors on cell proliferation.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for β-catenin and Downstream Targets
This protocol details the detection of β-catenin and its transcriptional targets, such as Cyclin D1 and c-Myc.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (β-actin or GAPDH).
Immunohistochemistry (IHC) for Wnt Pathway Proteins
This protocol is for the detection of Wnt signaling proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (e.g., anti-β-catenin)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB chromogen substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites by incubating the sections with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes.
-
Signal Amplification: Apply streptavidin-HRP and incubate for 30 minutes.
-
Chromogenic Detection: Apply the DAB substrate and monitor for the development of the brown color.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Microscopic Analysis: Examine the slides under a microscope to assess the localization and intensity of the protein staining.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic impact of the expression of Wnt-signaling proteins in cervical carcinoma FIGO stage I-IV treated with radiotherapy or chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results from UU-T02 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UU-T02, a selective inhibitor of the β-catenin/T-cell factor (Tcf) protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that selectively targets the protein-protein interaction between β-catenin and T-cell factor (Tcf).[1] By disrupting this interaction, this compound inhibits the canonical Wnt signaling pathway, which is often hyperactivated in various cancers, particularly colorectal cancer.[1][2] This pathway, when activated, leads to the accumulation of β-catenin in the nucleus, where it binds to Tcf/LEF transcription factors to promote the expression of target genes involved in cell proliferation and tumorigenesis.[3][4]
Q2: I am observing low or no activity of this compound in my cell-based assays. Is this expected?
A2: Yes, this is a potential issue that other researchers have encountered. This compound has been reported to exhibit low activity in cell-based experiments, which is likely attributable to poor cell membrane permeability due to its two carboxylate groups.[3] To address this, a diethyl ester prodrug of this compound, named UU-T03, was developed. UU-T03 demonstrates improved cell permeability and, consequently, higher inhibitory activity in cellular assays.[2][5]
Q3: What is the selectivity profile of this compound?
A3: this compound was specifically designed to be highly selective for the β-catenin/Tcf4 interaction over other β-catenin binding partners like E-cadherin and APC.[2] This selectivity is crucial for minimizing potential side effects, as the binding sites for these proteins on β-catenin are quite similar.[2] The selectivity of this compound is a significant advantage in targeting the Wnt pathway with precision.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low efficacy in cell-based assays | Poor cell membrane permeability of this compound.[3] | Consider using the diethyl ester prodrug UU-T03, which has enhanced cell permeability and shows greater activity in cell-based assays.[2][5] |
| Inconsistent results between biochemical and cellular assays | Differences in compound accessibility to the target protein. | This is expected due to the permeability issues of this compound. Biochemical assays directly measure the inhibition of the protein-protein interaction, while cellular assays are dependent on the compound reaching its intracellular target. |
| Off-target effects observed | Although designed for selectivity, high concentrations might lead to non-specific binding. | Titrate the concentration of this compound to the lowest effective dose in your experimental system. Confirm that the observed effects are due to Wnt pathway inhibition by measuring the expression of known Wnt target genes (e.g., c-myc, cyclin D1, Axin2).[2] |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Assay Type | Target | Metric | Value |
| Biochemical Assay | β-catenin/Tcf PPI | Ki | 1.36 µM[1] |
| Biochemical Assay | β-catenin/Tcf4 | IC50 | 6.3 µM[1] |
| Biochemical Assay | β-catenin/E-cadherin | IC50 | 680 µM[1] |
| Biochemical Assay | β-catenin/APC-R3 | IC50 | 210 µM[1] |
Experimental Protocols
Protocol: In Vitro β-catenin/Tcf4 Interaction Assay (AlphaScreen)
This protocol is a generalized representation based on the methodologies described in the literature for assessing the inhibitory activity of compounds like this compound.
-
Reagents and Materials:
-
Recombinant human β-catenin protein
-
Biotinylated Tcf4 peptide
-
Streptavidin-coated donor beads
-
Anti-β-catenin antibody-conjugated acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound or other test compounds
-
384-well microplates
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 384-well plate, add the recombinant β-catenin protein and the biotinylated Tcf4 peptide.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the mixture at room temperature for 1 hour to allow for the binding of this compound to β-catenin.
-
Add the streptavidin-coated donor beads and the anti-β-catenin antibody-conjugated acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is generated when the donor and acceptor beads are brought into proximity by the β-catenin/Tcf4 interaction.
-
In the presence of an inhibitor like this compound, this interaction is disrupted, leading to a decrease in the AlphaScreen signal.
-
Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound and troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
mitigating cytotoxicity of UU-T02 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UU-T02, a potent and selective small-molecule inhibitor of the β-catenin/T-cell factor (Tcf) protein-protein interaction. The primary focus is to address and mitigate cytotoxicity observed at high concentrations of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor that selectively targets the protein-protein interaction between β-catenin and T-cell factor (Tcf). This interaction is a critical step in the canonical Wnt signaling pathway, which is often dysregulated in various cancers. By disrupting the β-catenin/Tcf complex, this compound inhibits the transcription of Wnt target genes, leading to reduced cancer cell growth.
Q2: Why am I observing high levels of cytotoxicity with this compound in my cell-based assays?
A2: High concentrations of this compound may lead to cytotoxicity due to its physicochemical properties. This compound possesses two carboxylate groups, which can limit its passive diffusion across cell membranes. This poor cell permeability may necessitate the use of higher concentrations to achieve the desired biological effect intracellularly, which in turn can lead to off-target effects and general cytotoxicity.
Q3: Is there a recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on available data for other Wnt inhibitors in colorectal cancer cell lines like SW480, HT29, and HCT116, a starting range of 1 µM to 50 µM is suggested for initial dose-response studies.
Q4: Are there any alternatives to this compound that might have lower cytotoxicity?
A4: Yes, UU-T03 is the diethyl ester prodrug of this compound. Prodrugs are modified versions of a compound that are converted into the active form within the body or cells. UU-T03 is designed to have improved cell permeability due to the ester groups masking the polar carboxylate groups. Inside the cell, endogenous esterases are expected to cleave the ester groups, releasing the active this compound. This approach can lead to higher intracellular concentrations of the active compound at lower external concentrations, thereby reducing the potential for cytotoxicity.
Q5: How should I prepare and store this compound?
A5: For stock solutions, dissolve this compound in an appropriate solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue: High Cell Death Observed at Effective Concentrations
Possible Cause 1: Poor Cell Permeability of this compound
-
Solution 1.1: Switch to the Prodrug UU-T03. As a diethyl ester of this compound, UU-T03 exhibits enhanced cell permeability. This allows for the use of lower concentrations to achieve the same intracellular effect, thereby minimizing off-target cytotoxicity.
-
Solution 1.2: Optimize this compound Concentration. Perform a detailed dose-response curve to identify the lowest effective concentration that inhibits Wnt signaling without causing excessive cell death.
-
Solution 1.3: Time-Course Experiment. Reduce the incubation time. It is possible that prolonged exposure to high concentrations of this compound is causing cytotoxicity. Assess the inhibition of Wnt signaling and cell viability at multiple time points (e.g., 24, 48, 72 hours).
Possible Cause 2: Off-Target Effects
-
Solution 2.1: Use Control Compounds. Include a negative control (inactive structural analog, if available) and a positive control (another known Wnt pathway inhibitor) to ensure the observed effects are specific to the inhibition of the β-catenin/Tcf interaction.
-
Solution 2.2: Rescue Experiment. If possible, perform a rescue experiment by overexpressing a downstream component of the Wnt pathway to see if the cytotoxic effect can be reversed.
Possible Cause 3: Suboptimal Experimental Conditions
-
Solution 3.1: Check Solvent Concentration. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%).
-
Solution 3.2: Media Stability. Prepare fresh dilutions of this compound in media for each experiment, as the compound's stability in aqueous solutions over time may vary.
Data Presentation
Table 1: Comparison of this compound and its Prodrug UU-T03
| Feature | This compound | UU-T03 (Diethyl Ester Prodrug) | Rationale for Mitigation |
| Chemical Moiety | Contains two carboxylate groups | Carboxylate groups are masked by ethyl esters | Increased lipophilicity and improved cell membrane permeability. |
| Cell Permeability | Low | High | Higher intracellular concentration of the active form at lower treatment doses. |
| Expected Cytotoxicity | Higher at effective concentrations | Lower at effective concentrations | Reduced off-target effects due to lower required dosage. |
| Activation | Active form | Converted to this compound by intracellular esterases | Ensures the active compound is released at the site of action. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound/UU-T03 using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound or UU-T03 that inhibits cell viability by 50%.
Materials:
-
This compound or UU-T03
-
Human colorectal cancer cell lines (e.g., SW480, HT29, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound or UU-T03 in complete medium. A suggested starting range is 100 µM down to 0.1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Visualizations
Caption: Canonical Wnt Signaling Pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.
Validation & Comparative
Comparative Guide: UU-T02 Demonstrates High Selectivity for Tcf Over CREBBP in the Wnt/β-catenin Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UU-T02, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The focus is to objectively present experimental data confirming this compound's selectivity for the T-cell factor (Tcf) over the CREB-binding protein (CREBBP) interaction with β-catenin. This guide will also compare this compound with other compounds that target different nodes of the Wnt pathway, offering a broader perspective for researchers in drug discovery and development.
Introduction to Wnt/β-catenin Signaling and the Role of Tcf and CREBBP
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is implicated in various diseases, most notably cancer. A key event in this pathway is the nuclear accumulation of β-catenin, which then interacts with transcription factors of the T-cell factor/lymphoid enhancer-binding factor (Tcf/Lef) family to initiate the transcription of target genes. For robust transcriptional activation, β-catenin recruits co-activators, including the histone acetyltransferase CREB-binding protein (CREBBP) and its close homolog p300.
The interaction between β-catenin and Tcf is a primary driver of oncogenic gene expression in many cancers. Therefore, small molecules that can selectively disrupt the β-catenin/Tcf interaction are of significant therapeutic interest. This compound was designed as a potent and selective inhibitor of this specific protein-protein interaction. Conversely, other inhibitors have been developed to target the interaction between β-catenin and CREBBP, highlighting the possibility of achieving selectivity for different co-activators within the Wnt pathway. This guide will delve into the selectivity profile of this compound and contrast it with inhibitors that target the β-catenin/CREBBP interaction.
Quantitative Data Comparison
The following table summarizes the binding affinities and inhibitory concentrations of this compound against the β-catenin/Tcf interaction and its selectivity over other β-catenin binding partners. For comparison, data for ICG-001 and PRI-724, known inhibitors of the β-catenin/CREBBP interaction, are also included.
| Compound | Target Interaction | Assay Type | K_i / K_D (µM) | IC_50 (µM) | Selectivity Notes |
| This compound | β-catenin/Tcf4 | FP | 1.32 - 1.36[1][2][3] | 6.3[4] | Highly selective for Tcf4 over E-cadherin (175-fold) and APC (64-fold).[2][3] Designed to mimic a Tcf4 fragment, suggesting selectivity for the Tcf binding site. |
| β-catenin/E-cadherin | 680[4] | ||||
| β-catenin/APC | 210[4] | ||||
| β-catenin | ITC | 0.418 | Direct binding to β-catenin confirmed.[2] | ||
| ICG-001 | β-catenin/CREBBP | Cell-free | 3[5] | Selective for CREBBP over the highly homologous p300.[5][6][7] | |
| PRI-724 | β-catenin/CREBBP | A potent and specific inhibitor of the β-catenin/CREBBP interaction.[8][9][10][11] |
Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and highlights the distinct points of intervention for this compound and CREBBP-selective inhibitors like ICG-001. This compound directly blocks the interaction between β-catenin and Tcf, thereby preventing the transcription of Wnt target genes. In contrast, ICG-001 and PRI-724 prevent the recruitment of the co-activator CREBBP by β-catenin.
Caption: Wnt/β-catenin pathway with inhibitor targets.
Experimental Protocols
The selectivity of protein-protein interaction (PPI) inhibitors like this compound is determined using a variety of biophysical and biochemical assays. Below are detailed methodologies for key experiments cited in the characterization of such compounds.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled peptide (e.g., from Tcf) will rotate rapidly in solution, leading to low polarization. When it binds to a larger protein (β-catenin), its rotation slows, and the polarization of the emitted light increases. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Protocol:
-
Reagents: Purified recombinant β-catenin protein, a fluorescently labeled peptide derived from the β-catenin binding domain of Tcf4, assay buffer (e.g., PBS with 0.01% Triton X-100), and the test compound (this compound).
-
Procedure:
-
A fixed concentration of the fluorescently labeled Tcf4 peptide is incubated with varying concentrations of β-catenin to determine the K_D of the interaction.
-
For inhibitor testing, a fixed concentration of β-catenin and the labeled Tcf4 peptide (at a concentration that gives a significant polarization signal) are incubated with serial dilutions of this compound.
-
The reaction is allowed to reach equilibrium in a microplate.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis: The IC_50 value is determined by plotting the percentage of inhibition (decrease in polarization) against the logarithm of the inhibitor concentration. The K_i is then calculated from the IC_50 using the Cheng-Prusoff equation.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based assay relies on the transfer of singlet oxygen from a "donor" bead to an "acceptor" bead when they are in close proximity. If one interacting protein is attached to the donor bead and the other to the acceptor bead, their interaction brings the beads together, generating a luminescent signal. An inhibitor will disrupt this interaction and reduce the signal.
Protocol:
-
Reagents: Biotinylated β-catenin, GST-tagged Tcf4, streptavidin-coated donor beads, anti-GST antibody-conjugated acceptor beads, assay buffer, and the test compound.
-
Procedure:
-
Biotinylated β-catenin and GST-tagged Tcf4 are incubated together in a microplate.
-
Serial dilutions of the test inhibitor are added.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added.
-
The plate is incubated in the dark to allow for bead-protein binding and interaction.
-
The luminescent signal is read on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: IC_50 values are calculated from the dose-response curve of the inhibitor.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon binding of two molecules. This technique can determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Protocol:
-
Reagents: Highly purified and buffer-matched solutions of β-catenin and the test compound (this compound).
-
Procedure:
-
A solution of β-catenin is placed in the sample cell of the calorimeter.
-
A concentrated solution of this compound is loaded into the injection syringe.
-
Small aliquots of the this compound solution are injected into the β-catenin solution.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the two molecules. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Experimental Workflow for Selectivity Screening
The following diagram outlines a typical workflow for assessing the selectivity of a PPI inhibitor.
Caption: Workflow for PPI inhibitor selectivity screening.
Conclusion
References
- 1. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. raineslab.com [raineslab.com]
- 8. researchgate.net [researchgate.net]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Validating the On-Target Effects of UU-T02: A Comparative Guide to Wnt Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UU-T02, a selective inhibitor of the β-catenin/T-cell factor (Tcf) interaction, with other known Wnt signaling pathway inhibitors. The on-target effects of this compound are critically evaluated in the context of validation using small interfering RNA (siRNA), a powerful tool for confirming the mechanism of action of targeted therapies. This document summarizes key experimental data, outlines detailed protocols, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Wnt Signaling Pathway
This compound is a small molecule designed to disrupt the protein-protein interaction between β-catenin and Tcf/Lef transcription factors, a critical step in the canonical Wnt signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[1][4][5] this compound exhibits high selectivity for the β-catenin/Tcf interaction over other β-catenin binding partners like E-cadherin and APC.[2][3] To ensure that the biological effects of this compound are indeed a result of its intended mechanism of action, validation of its on-target effects is crucial. A key method for this validation is the use of siRNA to knockdown the expression of the target proteins, β-catenin or Tcf, and observe the subsequent effects of the drug.
Comparative Analysis of Wnt Pathway Inhibitors
The following table summarizes the quantitative data for this compound and other commonly used Wnt pathway inhibitors. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Inhibitor | Target | Mechanism of Action | Ki (μM) | IC50 (μM) | Cell Line(s) | Reference(s) |
| This compound | β-catenin/Tcf4 | Disrupts protein-protein interaction | 1.32 - 1.36 | Not widely reported | Not specified in provided abstracts | [1][2] |
| UU-T03 (prodrug) | β-catenin/Tcf4 | Disrupts protein-protein interaction | Not applicable | ~10-30 (reporter & growth assays) | SW480, HT29, HCT116 | [4] |
| ICG-001 | β-catenin/CBP | Disrupts interaction with coactivator CBP | Not applicable | 5.57 - 106.39 | HCT-116, various others | [3][6][7] |
| PRI-724 (ICG-001 enantiomer) | β-catenin/CBP | Disrupts interaction with coactivator CBP | Not applicable | 4.97 - 8.63 (viability) | NTERA-2, TCam-2, NCCIT | [8][9][10][11] |
| LGK974 | Porcupine (Porcn) | Inhibits Wnt ligand secretion | Not applicable | 0.3 - 1 (nM range, cell-based) | Various | [10][12][13] |
| XAV939 | Tankyrase (TNKS1/2) | Stabilizes Axin, promoting β-catenin degradation | 0.099 (Kd) | Not specified in provided abstracts | Glioma cells | [12] |
| iCRT3 | β-catenin/Tcf4 | Disrupts protein-protein interaction | Not applicable | 42.92 - 91.25 | Caco-2, primary cultures | [7] |
Experimental Protocols for On-Target Validation using siRNA
To validate that the effects of this compound are mediated through the inhibition of the β-catenin/Tcf interaction, an siRNA knockdown experiment is the gold standard. Below are detailed protocols for key experiments.
siRNA Transfection
This protocol describes the transient knockdown of β-catenin (CTNNB1) or TCF7L2 (the gene encoding Tcf4) in a relevant cancer cell line (e.g., SW480, HCT116).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute validated siRNAs targeting human CTNNB1 or TCF7L2 and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays.
Quantitative Real-Time PCR (qRT-PCR) to Confirm Knockdown
This step is crucial to verify the reduction in target mRNA levels.
-
RNA Isolation: After the incubation period, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for CTNNB1, TCF7L2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A significant decrease in the mRNA levels of the target gene in siRNA-treated cells compared to the non-targeting control confirms successful knockdown.[14]
Western Blot Analysis to Confirm Protein Knockdown
This assay confirms the reduction of the target protein.
-
Protein Extraction: Lyse the transfected cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against β-catenin or Tcf4, and a loading control (e.g., β-actin or GAPDH). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduced band intensity for the target protein in the siRNA-treated sample compared to the control indicates successful knockdown.[15]
Cell Viability and Proliferation Assays
These assays determine if the effect of this compound is dependent on the presence of its target.
-
Experimental Setup: Seed cells transfected with either target-specific siRNA or control siRNA. After 24 hours, treat the cells with increasing concentrations of this compound or its prodrug UU-T03.
-
MTT or CellTiter-Glo Assay: After 48-72 hours of treatment, assess cell viability using a standard MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Expected Outcome: If this compound's cytotoxic or anti-proliferative effects are on-target, cells with knocked-down β-catenin or Tcf4 should show a significantly reduced response to the inhibitor compared to cells treated with the control siRNA.
Wnt Reporter Assay (TOP/FOP-Flash)
This assay directly measures the transcriptional activity of the Wnt pathway.
-
Transfection: Co-transfect cells with either target-specific or control siRNA and a TCF/Lef-responsive luciferase reporter plasmid (TOP-Flash) or a control plasmid with mutated TCF/Lef binding sites (FOP-Flash). A Renilla luciferase plasmid should also be co-transfected for normalization.
-
Treatment: After 24 hours, treat the cells with this compound or vehicle.
-
Luciferase Assay: After an additional 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Expected Outcome: Knockdown of β-catenin or Tcf4 should significantly reduce the TOP-Flash reporter activity. Treatment with this compound should also reduce this activity in control cells, but this effect should be less pronounced in the siRNA-mediated knockdown cells, confirming the on-target effect.[15]
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Canonical Wnt Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for On-Target Validation of this compound using siRNA.
Conclusion
This compound is a promising selective inhibitor of the β-catenin/Tcf interaction. While direct experimental evidence validating its on-target effects using siRNA is not yet widely published, the established methodologies outlined in this guide provide a clear path for such validation. The comparative data presented, although sourced from different studies, positions this compound as a potent inhibitor within the landscape of Wnt signaling modulators. For researchers in oncology and drug development, rigorous on-target validation using techniques like siRNA is paramount to advancing novel therapeutics like this compound towards clinical application.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Direct Targeting β-Catenin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Small-Molecule Wnt Inhibitor ICG-001 Efficiently Inhibits Colorectal Cancer Stemness and Metastasis by Suppressing MEIS1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Wnt signaling pathway effector TCF7L2 is upregulated by insulin and represses hepatic gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. siRNA-Mediated β-Catenin Knockdown in Human Hepatoma Cells Results in Decreased Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wnt Pathway Inhibition: The Synthetic Modulator UU-T02 Versus Natural Compounds
The Wnt signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and motility.[1] Its aberrant activation is a key driver in various cancers, making it a prime target for therapeutic intervention.[1][2] This has led to the development of numerous inhibitors, ranging from rationally designed synthetic molecules to a wide array of compounds derived from natural sources.
This guide provides an objective comparison between UU-T02, a potent and selective synthetic inhibitor, and a class of well-studied natural compound Wnt inhibitors. We will delve into their mechanisms of action, present comparative quantitative data, and detail the experimental protocols used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and most natural Wnt inhibitors lies in their specificity and point of intervention within the signaling cascade.
This compound: Precision Targeting of a Core Interaction
This compound is a small molecule specifically designed to disrupt the protein-protein interaction (PPI) between β-catenin and the T-cell factor (TCF)/lymphoid enhancer-binding factor (LEF) family of transcription factors.[3][4] In the canonical Wnt pathway, the nuclear accumulation of β-catenin and its subsequent binding to TCF/LEF is the final step that initiates the transcription of Wnt target genes, such as c-myc and cyclin D1.[4][5] By physically blocking this interaction, this compound prevents the transcription of these oncogenes, thereby inhibiting the pro-proliferative effects of aberrant Wnt signaling.[4] This targeted approach allows this compound to be effective even in cancers with mutations downstream in the pathway (e.g., in APC or β-catenin itself), which cause constitutive β-catenin accumulation.[4]
Natural Compounds: A Multi-Pronged Approach
Natural compounds modulate the Wnt/β-catenin pathway through a variety of mechanisms, often impacting multiple targets.[6] This pleiotropic activity can be advantageous but may also contribute to off-target effects. Key mechanisms employed by natural inhibitors include:
-
Stabilizing the β-catenin Destruction Complex: Compounds like Honokiol can increase the levels of Casein Kinase 1α (CK1α) and Glycogen Synthase Kinase-3β (GSK-3β), core components of the complex that earmarks β-catenin for degradation.[7]
-
Inhibiting Nuclear Translocation: Some compounds prevent the accumulated β-catenin from entering the nucleus, thus denying it access to its transcriptional partners.[6]
-
Downregulating Transcriptional Co-activators: Curcumin has been shown to inhibit the Wnt pathway by downregulating the transcriptional coactivator p300.[8]
-
Activating GSK-3β: Differentiation-Inducing Factors (DIFs) can inhibit Wnt signaling by activating GSK-3β, which promotes β-catenin degradation.[8]
Below is a diagram illustrating the canonical Wnt signaling pathway and the distinct points of intervention for this compound and various natural inhibitors.
Caption: Canonical Wnt signaling pathway with points of inhibitor intervention.
Quantitative Performance and Specificity
The targeted nature of this compound allows for precise quantification of its inhibitory activity and selectivity. Natural compounds are often evaluated based on their broader effects on cell signaling and proliferation.
Table 1: Comparison of Inhibitory Activity and Specificity
| Inhibitor | Type | Mechanism of Action | Target(s) | Quantitative Data (IC₅₀ / Kᵢ) | Selectivity |
| This compound | Synthetic | Disrupts β-catenin/TCF PPI | β-catenin/TCF4 interaction | Kᵢ: 1.36 µM (β-catenin/Tcf PPI)[3] IC₅₀: 6.3 µM (β-catenin/Tcf4)[3] | Highly Selective: • 175-fold vs. β-catenin/E-cadherin[9] • 64-fold vs. β-catenin/APC[9] |
| Quercetin | Natural (Flavonoid) | Inhibits β-catenin/TCF signaling | β-catenin, TCF4[4][7] | Reduces β-catenin/TCF transcriptional activity in SW480 cells[8] | Pleiotropic effects on multiple pathways[8] |
| Curcumin | Natural (Curcuminoid) | Downregulates transcriptional co-activators | p300, MTA1-Wnt/β-catenin pathway[8][10] | Inhibits proliferation of 95D and A549 cells[10] | Affects multiple signaling pathways (e.g., NF-κB, Akt)[10][11] |
| EGCG | Natural (Polyphenol) | Attenuates Wnt/β-catenin signaling | Wnt/β-catenin pathway | Decreases Wnt/β-catenin signaling in SW480 cells in a dose-dependent manner[8] | Broad inhibitory effects on multiple pathways[8] |
| Resveratrol | Natural (Stilbenoid) | Inhibits Wnt signaling | Wnt pathway | Represses CRC cell proliferation at >10 µM[11] | Affects multiple cellular targets[11] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitor constant) are measures of inhibitor potency. A lower value indicates higher potency. Data for natural compounds often reflect broader cellular effects rather than specific enzyme/PPI inhibition.
This compound demonstrates high selectivity for the β-catenin/TCF interaction over other crucial β-catenin binding partners like E-cadherin (essential for cell adhesion) and APC.[9] This is a significant advantage, as it minimizes the potential for off-target effects, such as disrupting normal cell-cell junctions.[4] While this compound itself has shown low cell permeability, its diethyl ester prodrug, UU-T03, displays high inhibitory activity in cell-based assays.[2][4]
Natural compounds, while effective at inhibiting Wnt-driven cell proliferation, often lack this degree of specificity.[8] Their broad activity can be a double-edged sword, potentially offering synergistic anti-cancer effects but also complicating the attribution of outcomes to a single mechanism.[6]
Experimental Methodologies
Evaluating and comparing Wnt inhibitors requires a standardized set of experiments. A typical workflow involves initial screening of pathway activity, followed by analysis of downstream effects and validation in more complex models.
Caption: A typical experimental workflow for evaluating Wnt inhibitors.
Key Experimental Protocol: Luciferase Reporter Assay (TOP/FOPflash)
This assay is the gold standard for quantifying the transcriptional activity of the β-catenin/TCF complex.[12]
Objective: To measure the dose-dependent effect of an inhibitor (e.g., this compound or a natural compound) on Wnt/β-catenin signaling activity.
Principle: Cells are co-transfected with two plasmids. The first, a reporter plasmid (pTOPflash), contains multiple TCF binding sites upstream of a luciferase gene. When the Wnt pathway is active, the β-catenin/TCF complex binds to these sites and drives luciferase expression. The second plasmid expresses Renilla luciferase under a constitutive promoter and is used to normalize for transfection efficiency and cell viability. A control reporter plasmid (pFOPflash) with mutated TCF binding sites is used to measure non-specific activity.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T or a colon cancer cell line like SW480) in a multi-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the pTOPflash (or pFOPflash) reporter plasmid and the Renilla normalization plasmid using a suitable transfection reagent like Lipofectamine.[12]
-
Wnt Stimulation (if necessary): For cells without constitutively active Wnt signaling (like HEK293T), stimulate the pathway using purified Wnt3a protein or Wnt3a-conditioned media.[12] This step is omitted for cells like SW480 that have an APC mutation.
-
Inhibitor Treatment: After a few hours, treat the cells with a range of concentrations of the test inhibitor (e.g., this compound) and appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period, typically 24-48 hours.[12]
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[12]
-
Data Analysis:
-
For each well, calculate the Relative Luciferase Activity by dividing the firefly luciferase reading by the Renilla luciferase reading.
-
Compare the activity in inhibitor-treated cells to the vehicle-treated control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
The synthetic inhibitor this compound and natural Wnt inhibitors represent two distinct but valuable strategies for targeting the Wnt pathway.
-
This compound exemplifies a precision-medicine approach. Its highly specific mechanism of disrupting the core β-catenin/TCF4 interaction provides a potent and targeted means of inhibiting the pathway, particularly in cancers with downstream mutations.[3][4] Its high selectivity minimizes the risk of off-target effects compared to more promiscuous inhibitors.[9]
-
Natural Compounds like quercetin, curcumin, and EGCG offer a broader, multi-targeted approach.[6][8] While they may lack the specificity of molecules like this compound, their ability to modulate multiple nodes within the Wnt pathway and other interconnected signaling networks can contribute to their anti-cancer effects.[10][11] Their lower toxicity and diverse mechanisms make them valuable subjects for further research, especially in combination therapies.[10]
For researchers and drug developers, the choice between these approaches depends on the therapeutic context. The rational design of selective inhibitors like this compound is promising for developing targeted monotherapies, while the study of natural compounds continues to provide a rich source of diverse chemical scaffolds and insights into complex biological modulation.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]
- 11. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Wnt Activation and Inhibition Studies [bio-protocol.org]
In Vivo Specificity of UU-T02: A Comparative Analysis for Wnt Pathway Researchers
For researchers in oncology and developmental biology, the specificity of chemical probes is paramount for delineating cellular mechanisms and developing targeted therapeutics. UU-T02 has emerged as a key small molecule inhibitor designed to disrupt the canonical Wnt signaling pathway by targeting the interaction between β-catenin and T-cell factor 4 (TCF4).[1][2] This guide provides a comparative overview of the available data validating the in vivo specificity of this compound and contextualizes its performance against other inhibitors of the β-catenin/TCF interaction.
Mechanism of Action: Disrupting the β-catenin/TCF4 Complex
This compound was rationally designed to selectively bind to the armadillo repeat domain of β-catenin, thereby preventing its association with TCF4.[1] This interaction is a critical step in the activation of Wnt target genes, such as c-myc and cyclin D1, which are implicated in cell proliferation and tumorigenesis.[1][3][4][5][6] The specificity of this compound is attributed to its design, which exploits subtle differences in the binding interfaces of β-catenin with TCF4 versus other binding partners like E-cadherin and Adenomatous Polyposis Coli (APC).[1]
Figure 1. Mechanism of this compound in the Wnt signaling pathway.
In Vitro Selectivity of this compound
Biochemical assays have demonstrated the high selectivity of this compound for the β-catenin/TCF4 interaction. A fluorescence polarization (FP) competitive inhibition assay revealed that this compound is significantly more potent at disrupting the β-catenin/TCF4 complex compared to its interactions with E-cadherin and APC.[1][7]
| Interaction | Ki (μM) | Selectivity vs. β-catenin/TCF4 |
| β-catenin/TCF4 | 1.32 - 1.36 | - |
| β-catenin/E-cadherin | ~231 | 175-fold |
| β-catenin/APC | ~84.5 | 64-fold |
| Table 1: In vitro selectivity of this compound for β-catenin protein-protein interactions.[1][7] |
In Vivo Validation of Specificity: A Comparative Look
While direct, publicly available in vivo studies exhaustively detailing the specificity of this compound are limited, the established methodologies from similar β-catenin/TCF inhibitors provide a robust framework for assessing on-target effects. The primary approach involves utilizing xenograft models of cancers with activated Wnt signaling and measuring the modulation of direct Wnt target genes.
| Compound | Animal Model | Key Specificity Readouts | Reference |
| This compound | Colorectal Cancer Cells (in vivo) | Tumor growth inhibition was observed in colorectal cancer cells in a 2015 study. | [8] |
| LF3 | SW480 Xenograft (mice) | - Suppression of Wnt target genes (Axin2, c-myc, cyclin D1).- No interference with E-cadherin-mediated cell adhesion. | [2] |
| HI-B1 | Colon Cancer PDX & APCMin mice | - Downregulation of c-myc and cyclin D1 mRNA in tumors.- Greater efficacy in tumors with high β-catenin expression. |
Table 2: Comparison of in vivo specificity validation for β-catenin/TCF4 inhibitors.
Experimental Protocols for In Vivo Specificity Validation
To rigorously assess the in vivo specificity of a β-catenin/TCF inhibitor like this compound, a combination of efficacy and pharmacodynamic studies in a relevant animal model is essential.
Xenograft Tumor Model
-
Cell Line Selection: Utilize a cancer cell line with a known activating mutation in the Wnt pathway (e.g., APC or β-catenin mutations), such as SW480 or HCT116 colorectal cancer cells.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously injected with the selected cancer cells.
-
Treatment: Once tumors reach a specified volume, animals are randomized into vehicle control and treatment groups. The inhibitor (e.g., this compound or its more cell-permeable prodrug, UU-T03) is administered systemically (e.g., intraperitoneally or orally) at a predetermined dose and schedule.[1]
Pharmacodynamic Analysis of On-Target Effects
-
Tissue Collection: Tumors and relevant normal tissues are harvested at the end of the study and can be flash-frozen for molecular analysis or fixed for immunohistochemistry.
-
Gene Expression Analysis:
-
qRT-PCR: RNA is extracted from tumor samples to quantify the mRNA levels of direct Wnt target genes, such as c-myc and cyclin D1. A significant downregulation in the treatment group compared to the vehicle control indicates on-target activity.
-
Immunohistochemistry (IHC): Tumor sections are stained for the protein products of Wnt target genes (e.g., c-Myc and Cyclin D1) to assess changes in protein expression and localization.
-
-
Co-immunoprecipitation: To directly assess the disruption of the β-catenin/TCF4 complex in vivo, tumor lysates can be subjected to co-immunoprecipitation assays to measure the association between β-catenin and TCF4.
Figure 2. Workflow for in vivo validation of this compound specificity.
Conclusion
This compound demonstrates high in vitro selectivity for the β-catenin/TCF4 interaction over other key β-catenin binding partners. While comprehensive in vivo specificity studies for this compound are not as extensively documented in the public domain as its in vitro characterization, the established methodologies used for similar inhibitors provide a clear path for its validation. The gold standard for demonstrating in vivo specificity relies on showing not only anti-tumor efficacy in a Wnt-dependent cancer model but also a concurrent, dose-dependent downregulation of canonical Wnt target genes within the tumor tissue. Researchers utilizing this compound or its derivatives in vivo should incorporate these pharmacodynamic endpoints to rigorously validate its on-target mechanism of action.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Down-regulation of c-myc and Cyclin D1 genes by antisense oligodeoxy nucleotides inhibits the expression of E2F1 and in vitro growth of HepG2 and Morris 5123 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perspectives on c-Myc, Cyclin D1, and their interaction in cancer formation, progression, and response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Optimization of Peptidomimetics as Selective Inhibitors for the β-Catenin/T-Cell Factor Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Transcriptome Analysis of UU-T02 Treatment: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of UU-T02, a selective inhibitor of the β-catenin/T-cell factor (Tcf) protein-protein interaction. The information is synthesized from published literature on the mechanism of this compound and the known downstream effects of Wnt/β-catenin pathway inhibition.
This compound is a small molecule inhibitor that disrupts the canonical Wnt signaling pathway by preventing the interaction between β-catenin and Tcf/Lef transcription factors.[1][2][3] This interaction is a critical step in the activation of Wnt target genes, which are heavily implicated in cell proliferation, differentiation, and tumorigenesis.[4] While direct comparative transcriptome studies for this compound are not yet widely published, this guide extrapolates the expected transcriptomic consequences based on its validated mechanism of action and compares them to other Wnt pathway inhibitors.
Expected Transcriptomic Impact of this compound Treatment
Treatment of Wnt-dependent cancer cells with this compound is anticipated to lead to a significant downregulation of genes that are direct targets of the β-catenin/Tcf4 transcriptional complex. These genes are hallmarks of active Wnt signaling and are crucial for the proliferation and survival of various cancer types, particularly colorectal cancer.[3]
The primary mechanism involves the inhibition of the β-catenin/Tcf4 interaction, which in turn prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes.[2][3] This leads to a reduction in the levels of key proteins involved in cell cycle progression and oncogenesis.
Data Presentation: Predicted Gene Expression Changes Post-UU-T02 Treatment
The following table summarizes the expected changes in the expression of key Wnt pathway target genes following this compound administration. This is based on the established role of these genes as downstream effectors of β-catenin/Tcf signaling.
| Gene Symbol | Gene Name | Expected Change | Function in Wnt Pathway |
| MYC | c-Myc | Downregulated | Proto-oncogene, transcription factor promoting cell proliferation.[4] |
| CCND1 | Cyclin D1 | Downregulated | Cell cycle regulator, promotes G1/S phase transition.[4] |
| AXIN2 | Axin 2 | Downregulated | Negative feedback regulator of the Wnt pathway. |
| LEF1 | Lymphoid enhancer-binding factor 1 | Downregulated | Transcription factor that partners with β-catenin. |
| TCF7L2 | Transcription factor 7-like 2 (Tcf4) | Downregulated | The primary transcription factor partner of β-catenin in many cancers.[3] |
| VEGFA | Vascular endothelial growth factor A | Downregulated | Promotes angiogenesis.[4] |
| MMP7 | Matrix metallopeptidase 7 | Downregulated | Involved in extracellular matrix remodeling and cancer invasion.[4] |
Comparison with Other Wnt Signaling Inhibitors
This compound's mechanism of targeting the downstream β-catenin/Tcf interaction distinguishes it from other Wnt pathway inhibitors that act at different points in the signaling cascade. The table below compares this compound with other classes of Wnt inhibitors and their expected primary transcriptomic impact.
| Inhibitor Class | Example | Mechanism of Action | Primary Transcriptomic Impact |
| β-catenin/Tcf Inhibitors | This compound , iCRT3, LF3[5] | Disrupts the interaction between β-catenin and Tcf transcription factors.[1][2] | Direct downregulation of Wnt target genes like MYC and CCND1.[4] |
| Tankyrase Inhibitors | NVP-TNKS656 | Stabilizes Axin, promoting β-catenin degradation. | Indirect downregulation of Wnt target genes by reducing nuclear β-catenin. |
| Porcupine Inhibitors | ETC-159 | Inhibits Wnt ligand secretion. | Widespread downregulation of Wnt target genes due to pathway blockade at the ligand level.[6] |
| Frizzled Receptor Antagonists | Vantictumab (OMP-18R5) | Blocks Wnt ligand binding to Frizzled receptors.[7] | Inhibition of Wnt signaling at the receptor level, leading to downregulation of target genes. |
Experimental Protocols
While a specific transcriptome study for this compound is not detailed in the provided search results, a standard experimental workflow for such an analysis would involve the following key steps.
Experimental Workflow for Comparative Transcriptome Analysis
Caption: A typical workflow for a comparative transcriptome analysis study.
1. Cell Culture and Treatment:
-
Select a cancer cell line with a known dependency on the Wnt/β-catenin signaling pathway (e.g., HCT116, SW480 colorectal cancer cells).
-
Culture cells to a predetermined confluency.
-
Treat cells with this compound at a concentration determined by prior dose-response studies (e.g., IC50 value). A vehicle control (e.g., DMSO) is run in parallel.
2. RNA Isolation and Sequencing:
-
Harvest cells at various time points post-treatment.
-
Isolate total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity.
-
Prepare RNA sequencing libraries (e.g., using a TruSeq RNA Library Prep Kit).
-
Perform high-throughput sequencing on a platform like the Illumina NovaSeq.
3. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the this compound treated group compared to the control.
-
Conduct pathway enrichment analysis (e.g., using GSEA or DAVID) to identify signaling pathways and biological processes that are significantly altered by the treatment.
Mandatory Visualization: Signaling Pathway and Logical Relationships
The Canonical Wnt/β-catenin Signaling Pathway
Caption: The canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.
In the absence of a Wnt signal ("Wnt OFF"), a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[4][8] This keeps cytoplasmic β-catenin levels low. When a Wnt ligand binds to its receptor ("Wnt ON"), the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and bind to Tcf/Lef transcription factors to activate target gene expression.[4][8] this compound acts within the nucleus to specifically block the interaction between β-catenin and Tcf, thereby preventing the transcription of Wnt target genes even in the presence of an active upstream signal.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Pathway in Tumor Biology [mdpi.com]
- 5. Wnt signaling and tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal dynamics of Wnt-dependent transcriptome reveal an oncogenic Wnt/MYC/ribosome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to Handling UU-T02
Disclaimer: The following guide pertains to the handling of the hypothetical substance UU-T02. As no specific data for a compound with this designation is publicly available, this document is intended as a comprehensive template based on established best practices for managing hazardous chemical agents in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's safety protocols.
This document provides essential safety and logistical information for the operational use and disposal of this compound, offering procedural, step-by-step guidance to address key operational questions. Our goal is to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust by providing value that extends beyond the product itself.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The required level of protection depends on the nature of the task and the associated risks of splashes, inhalation, or skin contact.[1][2][3][4]
Table 1: Recommended Personal Protective Equipment for this compound by Task
| Task Level | Minimum PPE Requirements |
| Routine Handling & Weighing | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat- Closed-toe shoes |
| Solution Preparation & Dilution | - Chemical splash goggles- Face shield- Chemical-resistant apron over a laboratory coat- Nitrile or neoprene gloves- Closed-toe shoes |
| High-Concentration or Volatile Use | - Full-face respirator with appropriate cartridges- Chemical-resistant suit or coveralls- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant boots |
| Emergency Spill Response | - Self-Contained Breathing Apparatus (SCBA)- Fully encapsulating chemical-protective suit- Heavy-duty chemical-resistant gloves- Chemical-resistant boots |
Note: Always inspect PPE for damage before use and ensure a proper fit.[5]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and ensure experimental reproducibility.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood.[6]
-
Ventilation: Ensure adequate ventilation to minimize the concentration of airborne contaminants.
-
Emergency Equipment: Verify the location and functionality of emergency equipment, including safety showers, eyewash stations, and spill kits, before beginning work.[7]
-
Review SDS: Thoroughly review the Safety Data Sheet (SDS) for this compound to understand its specific hazards.[3][8]
Experimental Workflow: A Generic Protocol
The following provides a generalized workflow for an in vitro cell-based assay using this compound.
-
Reagent Preparation:
-
Prepare all necessary buffers and media in a clean workspace.
-
Calculate the required amount of this compound for the desired stock solution concentration.
-
-
This compound Stock Solution Preparation:
-
Inside a chemical fume hood, carefully weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Culture cells to the desired confluency in multi-well plates.
-
Prepare working solutions of this compound by diluting the stock solution in cell culture media.
-
Remove the old media from the cells and add the media containing the various concentrations of this compound.
-
-
Incubation and Analysis:
-
Incubate the cells for the specified period.
-
Perform the desired downstream analysis (e.g., cell viability assay, protein extraction).
-
Caption: A generalized experimental workflow for utilizing this compound in a cell-based assay.
Hypothetical Signaling Pathway of this compound
To illustrate a potential mechanism of action, the following diagram depicts a hypothetical signaling pathway that could be modulated by this compound.
Caption: A hypothetical signaling cascade initiated by the binding of this compound to a cell surface receptor.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[9][10][11]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused this compound | - Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.- Do not pour down the drain. |
| Contaminated Labware | - Sharps (needles, scalpels): Place in a designated sharps container.- Glassware: Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the glassware in a broken glass box.- Plasticware (pipette tips, tubes): Collect in a designated hazardous waste bag. |
| Contaminated PPE | - Gloves, aprons, etc.: Remove carefully to avoid cross-contamination and place in a designated hazardous waste bag. |
| Liquid Waste | - Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container. |
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is vital in the event of a spill or personnel exposure.[12][13][14][15][16]
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves volatile materials, evacuate the area and notify EHS.
-
Containment (for minor spills): If trained and equipped, contain the spill using a chemical spill kit. Work from the outside in to prevent spreading.
-
Cleanup: Absorb the spilled material with an appropriate absorbent.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
-
Dispose: Collect all contaminated materials in a sealed hazardous waste container.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the SDS for this compound to the medical personnel.[13]
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. falseguridad.com [falseguridad.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. virtual-college.co.uk [virtual-college.co.uk]
- 7. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 8. mtsac.edu [mtsac.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 14. umanitoba.ca [umanitoba.ca]
- 15. students.umw.edu [students.umw.edu]
- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
